NOC-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRIKBRVALRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146724-82-5 | |
| Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Kinetics of Nitric Oxide Release from Isopropylamine Diazeniumdiolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylamine diazeniumdiolate (IPA/NO) is a valuable tool in the study of nitric oxide (NO) and nitroxyl (HNO) biology. As a member of the diazeniumdiolate (NONOate) class of compounds, IPA/NO spontaneously decomposes under physiological conditions to release these bioactive signaling molecules. Understanding the kinetics of this release is paramount for the accurate design and interpretation of experiments in fields ranging from cardiovascular research to drug development. This technical guide provides an in-depth overview of the core principles governing IPA/NO's nitric oxide release, detailed experimental protocols for its quantification, and a summary of the key signaling pathways it influences.
IPA/NO Decomposition and Nitric Oxide Release Kinetics
The decomposition of IPA/NO in aqueous solution is a pH- and temperature-dependent process. At physiological pH (7.4) and temperature (37°C), IPA/NO exhibits a short half-life of approximately 2 minutes. This rapid release profile makes it suitable for applications requiring a bolus delivery of NO and HNO.
The decomposition of IPA/NO follows two main pathways:
-
Major Pathway (HNO Release): The primary decomposition route at physiological pH yields nitroxyl (HNO) and isopropanol.
-
Minor Pathway (NO Release): A secondary pathway results in the release of nitric oxide (NO) and the parent compound, isopropylamine (IPA).
The relative contribution of each pathway is influenced by the specific conditions of the solution, including pH and the initial concentration of IPA/NO.
Comparative Kinetics of Common Diazeniumdiolates
To provide context for the unique properties of IPA/NO, the following table summarizes the half-lives and NO release stoichiometry of several commonly used diazeniumdiolates at physiological conditions (pH 7.4, 37°C).
| Diazeniumdiolate (NONOate) | Half-life (t½) | Moles of NO Released per Mole of Compound |
| IPA/NO | ~2 minutes | Variable (releases both NO and HNO) |
| DEA/NO | ~2 minutes | 1.5 |
| PAPA/NO | ~15 minutes | 2 |
| Spermine NONOate | ~39 minutes | 2 |
| DETA/NO | ~20 hours | 2 |
Experimental Protocols for Measuring Nitric Oxide Release
Accurate quantification of NO release from donor compounds like IPA/NO is critical for experimental reproducibility. The two most common methods are the Griess assay, which measures the stable end-products of NO oxidation, and chemiluminescence, which allows for the real-time detection of NO gas.
Griess Assay for Nitrite Quantification
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in a two-step diazotization reaction.
Materials:
-
Griess Reagent:
-
Component A: N-(1-naphthyl)ethylenediamine dihydrochloride (0.1% w/v in deionized water)
-
Component B: Sulfanilic acid (1% w/v in 5% phosphoric acid)
-
-
Nitrite Standard Solution (e.g., 100 µM Sodium Nitrite)
-
96-well microplate reader
-
Experimental samples containing the NONOate
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards (e.g., 1-100 µM) by diluting the stock Nitrite Standard Solution in the same buffer as your experimental samples.
-
-
Sample Preparation:
-
Incubate your NONOate solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points, collect aliquots of the supernatant.
-
-
Griess Reaction:
-
To 150 µL of each standard and experimental sample in a 96-well plate, add 20 µL of the Griess Reagent (prepared by mixing equal volumes of Component A and Component B immediately before use).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of the samples at 548 nm using a microplate reader.
-
-
Quantification:
-
Subtract the absorbance of a blank (buffer only) from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Chemiluminescence for Real-Time Nitric Oxide Detection
Chemiluminescence offers a highly sensitive method for the direct, real-time measurement of NO gas as it is released from a solution. This technique relies on the reaction of NO with ozone (O₃) to produce an excited state of nitrogen dioxide (NO₂*), which then emits a photon as it returns to its ground state. The intensity of this light emission is directly proportional to the concentration of NO.
Materials:
-
Nitric Oxide Analyzer (NOA) with a chemiluminescence detector
-
Purge vessel system
-
Inert gas supply (e.g., nitrogen or argon)
-
Data acquisition software
Protocol:
-
System Setup:
-
Connect the purge vessel to the NOA and the inert gas supply.
-
Start the flow of the inert gas to continuously purge the reaction chamber and carry any evolved NO to the detector.
-
-
Baseline Establishment:
-
Add the experimental buffer to the purge vessel and allow the system to stabilize, establishing a steady baseline signal.
-
-
Sample Injection:
-
Inject a known concentration of the NONOate solution (e.g., IPA/NO) into the purge vessel through a septum.
-
-
Data Acquisition:
-
Record the chemiluminescence signal over time using the data acquisition software. The signal will increase as the NONOate decomposes and releases NO.
-
-
Quantification:
-
The concentration of NO at any given time can be determined by comparing the signal to a calibration curve generated using known concentrations of NO gas or a well-characterized NO donor standard. The total amount of NO released can be calculated by integrating the area under the curve.
-
Signaling Pathways of Nitric Oxide
Nitric oxide exerts its diverse physiological effects primarily through two key signaling pathways: the canonical NO-sGC-cGMP pathway and the post-translational modification of proteins via S-nitrosylation.
The NO-sGC-cGMP Signaling Pathway
This is the most well-characterized pathway for NO signaling.
Caption: The NO-sGC-cGMP signaling pathway.
In this pathway, NO diffuses across cell membranes and binds to the heme iron of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, primarily by activating Protein Kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle relaxation. The signal is terminated by the degradation of cGMP to GMP by phosphodiesterases (PDEs).
Protein S-Nitrosylation
S-nitrosylation is a reversible post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein. This modification can alter the protein's function, stability, or localization.
Caption: The process of protein S-nitrosylation.
This pathway involves the covalent attachment of a nitroso group from a nitric oxide source to the thiol group of a cysteine residue on a target protein. This modification results in the formation of an S-nitrosothiol, which can lead to a change in the protein's biological activity. The process is reversible, with denitrosylases, such as GSNO reductase, catalyzing the removal of the nitroso group, often utilizing cofactors like reduced glutathione (GSH).
Conclusion
IPA/NO is a potent and versatile tool for the controlled release of nitric oxide and nitroxyl. Its rapid decomposition kinetics make it particularly useful for studies requiring acute responses to these signaling molecules. By understanding the principles of its NO release, employing rigorous quantification methods, and considering the downstream signaling pathways, researchers can effectively harness the capabilities of IPA/NO to advance our understanding of NO and HNO biology and their therapeutic potential.
Stability in Aqueous Solutions: A Technical Guide to the Half-life of Isopropylamine (IPA) and Nitric Oxide (NO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and half-life of Isopropylamine (IPA) and Nitric Oxide (NO) in aqueous solutions. Understanding the kinetic profiles of these molecules is critical for research, development, and application in the pharmaceutical and biomedical fields. This document summarizes key quantitative data, details experimental protocols for stability assessment, and illustrates relevant biological pathways.
Nitric Oxide (NO)
Nitric Oxide is a pleiotropic signaling molecule with a very short half-life in biological systems, a characteristic that is central to its function as a localized paracrine and autocrine messenger. Its stability in aqueous solutions is highly dependent on the presence of oxygen and other reactive species.
Half-life of Nitric Oxide in Aqueous Solution
The half-life of NO is significantly influenced by its environment. In simple aqueous solutions, its decay is primarily due to autoxidation. However, in biological systems, the presence of molecules like hemoglobin drastically accelerates its consumption.
| Condition | Half-life (t½) | Notes |
| Saline Solution (PO₂ = 40 mmHg) | 445 seconds | In the absence of NO scavengers, the decay is relatively slow.[1] |
| In the presence of Hemoglobin | Seconds | NO binds avidly to hemoglobin, leading to rapid disappearance.[1] |
| Extravascular Tissue | 0.09 to >2 seconds | Dependent on local oxygen concentration. |
Experimental Protocols for Determining NO Half-life
The short half-life of NO necessitates sensitive and rapid detection methods. Two common approaches are the direct measurement using electrochemical sensors and the indirect measurement of its stable degradation products.
1. Direct Measurement using an Amperometric NO Sensor
This method allows for the real-time monitoring of NO concentration in an aqueous solution.
-
Principle: An amperometric NO sensor utilizes a platinum electrode coated with an NO-permeable membrane. NO diffuses across the membrane and is oxidized at the electrode surface, generating an electrical current that is proportional to the NO concentration.
-
Apparatus: Amperometric NO sensor and meter, glass beaker, magnetic stirrer, gas-tight syringes.
-
Procedure:
-
Prepare a known volume of the aqueous solution (e.g., saline) in a glass beaker and deoxygenate by bubbling with an inert gas, if required by the experimental design.
-
Calibrate the NO sensor according to the manufacturer's instructions, often using a chemical reaction that generates a known amount of NO or by using a saturated NO solution.
-
Introduce a known concentration of NO into the solution via a gas-tight syringe containing an NO-saturated solution.
-
Continuously record the sensor's output (current or concentration) over time as the NO decays.
-
The half-life is determined from the kinetic trace of NO concentration versus time.
-
2. Indirect Measurement using the Griess Assay
This colorimetric assay quantifies NO production by measuring its stable end products in aqueous solution, nitrite (NO₂⁻) and nitrate (NO₃⁻).
-
Principle: In aqueous solutions, NO is rapidly oxidized to nitrite and nitrate. The Griess assay first involves the enzymatic conversion of nitrate to nitrite by nitrate reductase. Then, nitrite is reacted with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
-
Apparatus: Microplate reader, spectrophotometer, microplates.
-
Reagents: Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), Nitrate Reductase, NADPH or NADH, and nitrite/nitrate standards.
-
Procedure:
-
Collect aliquots of the aqueous sample at various time points after the introduction of NO or the stimulation of NO production.
-
To measure total nitrite and nitrate, first incubate the samples with nitrate reductase and a cofactor (e.g., NADPH) to convert all nitrate to nitrite.
-
Add the Griess reagent to the samples and standards in a microplate.
-
Incubate in the dark at room temperature for the recommended time to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparison to a standard curve generated with known concentrations of sodium nitrite.
-
The rate of NO degradation can be inferred from the rate of appearance of its breakdown products.
-
Signaling Pathway: The NO/sGC/cGMP Pathway
Nitric oxide's primary role in vasodilation and other signaling events is mediated through its activation of soluble guanylate cyclase (sGC).
Isopropylamine (IPA)
Isopropylamine is a primary aliphatic amine used as a solvent and an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides. Compared to nitric oxide, there is a notable lack of publicly available data on its abiotic degradation kinetics and half-life in simple aqueous solutions.
Half-life of Isopropylamine in Aqueous Solution
Based on available literature, isopropylamine is stable under recommended storage conditions and is not expected to undergo significant hydrolysis under normal environmental conditions. While biodegradation is considered a primary route of degradation in the environment, specific rate constants for its abiotic decay in aqueous media (e.g., via hydrolysis at various pH levels) are not well-documented.
| Condition | Half-life (t½) | Notes |
| Aqueous Solution (Abiotic) | Data not readily available | Isopropylamine is a stable compound and is not expected to undergo significant hydrolysis. |
| In vivo (rats) | ~2-4 hours | Represents metabolic clearance, not aqueous degradation. |
Proposed Experimental Protocol for Determining IPA Half-life
To determine the half-life of isopropylamine in an aqueous solution, a stability study monitoring its concentration over time under controlled conditions would be necessary.
-
Principle: The concentration of isopropylamine in aqueous solutions of varying pH and temperature is measured at different time points. The degradation kinetics are then determined by plotting the concentration versus time, which allows for the calculation of the rate constant and half-life.
-
Apparatus: HPLC with a UV or mass spectrometer detector, or a gas chromatograph with a nitrogen-phosphorus or mass spectrometer detector; pH meter; temperature-controlled incubator or water bath; volumetric flasks and pipettes.
-
Procedure:
-
Preparation of Solutions: Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Spiking: Add a known concentration of isopropylamine to each buffered solution.
-
Incubation: Store the solutions in sealed containers at controlled temperatures (e.g., 25°C, 40°C, and 60°C) and protect them from light.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each solution.
-
Sample Analysis: Quantify the concentration of isopropylamine in each sample using a validated analytical method. A common approach involves pre-column derivatization followed by HPLC-UV analysis, or direct injection for GC-MS.
-
Derivatization Example: React the amine with a derivatizing agent like 3,5-dinitrobenzoyl chloride to form a chromophoric derivative that can be easily detected by a UV detector.
-
-
Data Analysis: Plot the natural logarithm of the isopropylamine concentration versus time for each condition. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.
-
Metabolic Pathway of Isopropylamine
In a biological context, isopropylamine is primarily metabolized by monoamine oxidases or excreted unchanged.
References
discovery and synthesis of novel NONOates
An In-Depth Technical Guide to the Discovery and Synthesis of Novel NONOates
Introduction
Diazeniumdiolates, commonly known as NONOates, are a class of chemical compounds that contain the [X-[N(O)NO]⁻] functional group.[1][2] These molecules serve as highly versatile nitric oxide (NO) donors, which are critical tools in biomedical research and drug development due to their ability to mimic the biological production of NO.[1][3] Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[4][5][6]
The utility of NONOates lies in their predictable and tunable release of NO. The rate of decomposition is dependent on the chemical structure of the nucleophile residue (X), as well as environmental conditions such as pH and temperature.[1][2] This allows for the design of compounds with half-lives ranging from a few seconds to many hours, enabling researchers to mimic both transient and sustained NO production in biological systems.[1][2] This guide provides a comprehensive overview of the synthesis of novel NONOates, detailed experimental protocols, quantitative data on their properties, and the core signaling pathways they modulate.
Core Principles of NONOate Synthesis
The synthesis of NONOates typically involves the reaction of a nucleophile with nitric oxide gas under basic conditions and high pressure.[7][8] The nucleophile can be a primary or secondary amine, or an enolate derived from a ketone.[1][9][10]
-
Amine-Based Synthesis : The most common method involves bubbling NO gas through a solution of a primary or secondary amine in an organic solvent with a strong base, such as sodium methoxide.[8] This reaction proceeds at low temperatures and high NO pressure (e.g., 5 atm).[7] The resulting product is the sodium salt of the NONOate.
-
Enolate-Based Synthesis : Carbanions, specifically enolates derived from ketones, can also react with nitric oxide to form C-bound NONOates.[9][11] This reaction is carried out by treating a ketone with a base to generate the enolate, which then reacts with NO gas. The degree of diazeniumdiolation can be influenced by the amount of base used.[9][11]
The general workflow for synthesizing these compounds involves the careful handling of nitric oxide gas in a high-pressure apparatus. A specialized device, the "NOtizer," has been developed to facilitate this process by providing anaerobic conditions, high pressure, and online monitoring of temperature and NO consumption.[12]
Experimental Protocols
The following are generalized methodologies for the synthesis of NONOates based on published procedures. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.
Protocol 1: Synthesis of Amine-Based NONOates (e.g., DETA/NO)
This protocol describes a general method for reacting a secondary amine with nitric oxide.
-
Preparation of Reagents : A solution of the desired amine (e.g., diethylenetriamine, DETA) is prepared in an anhydrous solvent like acetonitrile or a mixture of ether and methanol.
-
Reaction Setup : The amine solution is placed in a high-pressure reaction vessel. A stoichiometric amount of a strong base, such as sodium methoxide (NaOMe), is added to the solution. The vessel must be equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a vent.
-
Purging : The vessel is sealed and purged several times with an inert gas (e.g., argon) to remove all oxygen, which can react with nitric oxide.
-
Reaction with Nitric Oxide : The vessel is cooled (e.g., to 0°C) and then pressurized with high-purity nitric oxide gas to several atmospheres (typically 5-10 atm).
-
Incubation : The reaction mixture is stirred vigorously. The reaction progress can be monitored by observing the drop in pressure as the NO gas is consumed. The reaction may take several hours to complete.
-
Product Isolation : Once the reaction is complete, the excess NO is carefully vented. The NONOate salt, which is often insoluble in the reaction solvent, precipitates out.
-
Purification : The solid product is collected by filtration, washed with cold anhydrous ether to remove unreacted starting materials, and dried under a vacuum. The final product should be stored under an inert atmosphere at low temperatures (-20°C) to prevent decomposition.[1][2]
Protocol 2: Synthesis of Enolate-Based NONOates
This protocol is adapted from the reaction of ketones with nitric oxide.[9][11]
-
Enolate Formation : The starting ketone (e.g., 2-butanone) is dissolved in an anhydrous solvent such as methanol. A strong base (e.g., 5 equivalents of sodium methoxide) is added to the solution to generate the enolate.
-
Reaction Setup : The enolate solution is transferred to a high-pressure vessel suitable for gas-phase reactions.
-
Reaction with Nitric Oxide : The vessel is purged of oxygen and then charged with nitric oxide gas. The reaction is allowed to proceed with stirring.
-
Solvent Removal : After the reaction, the vessel is vented, and the solvent is removed from the reaction mixture using a rotary evaporator.
-
Product Isolation : The resulting solid residue is dissolved in water. The NONOate product can then be isolated and purified, for instance, by crystallization.
-
Characterization : The structure and purity of the synthesized NONOates are typically confirmed using spectroscopic methods such as ¹H NMR, IR, and UV-Vis spectroscopy.[13]
Quantitative Data of Selected NONOates
The defining characteristic of a NONOate is its half-life (t½) for NO release under physiological conditions (pH 7.4, 37°C). This parameter is crucial for selecting the appropriate donor for a specific biological application.
| NONOate Compound | Precursor/Type | Half-life (t½) | Conditions | Key Application/Finding |
| PROLI NONOate | Proline (Secondary Amine) | 1.8 seconds | pH 7.4, 37°C | Rapid, short-term NO delivery for mimicking transient biological signals.[1][2] |
| DETA NONOate | Diethylenetriamine (Polyamine) | 20 hours (56 hours at 22-25°C) | pH 7.4, 37°C | Long-term, sustained NO release for applications like vasorelaxation and promoting angiogenesis.[1][2][14] |
| Ni(PipNONO)Cl | Metal-Nonoate | Not specified, but potent | Not specified | A novel class of metal-nonoates with enhanced vasorelaxant effects (ED₅₀ of 0.67 µM) compared to traditional NONOates.[14] |
| β-Gal-NONOate | Prodrug | Not specified | Not specified | A chemosensitizer designed to enhance the efficacy of drugs like cisplatin in tumor treatment.[1] |
| V-PYRRO/NO | Prodrug | Not specified | Activated by CYP450 enzymes | A prodrug designed for targeted NO delivery to the liver, releasing NO only after enzymatic processing.[3] |
Signaling Pathways and Mechanism of Action
The primary biological effect of NO released from NONOates is mediated through the canonical NO/cGMP signaling pathway.[1][2]
-
NO Release : NONOates spontaneously decompose in aqueous solution, particularly under physiological pH, to release two molecules of nitric oxide.[1][2]
-
sGC Activation : The released NO, being a small, lipophilic gas, readily diffuses across cell membranes into target cells, such as vascular smooth muscle cells.[15]
-
cGMP Production : Inside the cell, NO binds to the heme-iron center of the enzyme soluble guanylate cyclase (sGC), activating it.[16]
-
PKG Activation : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16]
-
Downstream Effects : cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation).[15]
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DigitalCommons@COD - COD Library Student Research and Award Symposium: Synthesizing Diazeniumdiolates from Primary Amines as Nitroxyl Donors [dc.cod.edu]
- 11. Synthesis of diazeniumdiolates from the reactions of nitric oxide with enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The NOtizer--a device for the convenient preparation of diazen-1-ium-1,2-diolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [wyoscholar.uwyo.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
A Technical Guide to the Structural Analysis of Diazeniumdiolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazeniumdiolates, colloquially known as NONOates, are a critical class of nitric oxide (NO) donors with significant therapeutic potential. Their ability to release NO in a controlled manner makes them invaluable tools in pharmacology and drug development for applications ranging from cardiovascular diseases to cancer therapy. A thorough understanding of their molecular structure is paramount for elucidating their mechanism of action, predicting their stability and NO-release kinetics, and designing novel derivatives with enhanced therapeutic profiles. This guide provides an in-depth overview of the key analytical techniques employed in the structural characterization of diazeniumdiolates, complete with experimental protocols and quantitative structural data.
Core Structural Features
The defining feature of a diazeniumdiolate is the [N(O)NO]⁻ functional group. X-ray crystallography studies have revealed that the N2O2- moiety is typically planar, with the two oxygen atoms arranged in a cis conformation.[1] The N-N bond exhibits significant double-bond character, which contributes to the overall stability of the anion.[1][2]
Data Presentation: Structural Parameters
The following tables summarize key structural and spectroscopic data for representative diazeniumdiolate compounds, providing a basis for comparison and further structural investigation.
Table 1: X-ray Crystallography Data - Bond Lengths and Angles
| Compound | N1-N2 (Å) | N1-O1 (Å) | N2-O2 (Å) | X-N1-N2 (°) | O1-N1-N2 (°) | N1-N2-O2 (°) | Torsion Angle (O1-N1-N2-O2) (°) | Reference |
| A | 1.287 | 1.309 | 1.284 | 118.4 | 120.8 | 118.6 | -2.5 | [1] |
| B | 1.29 | 1.30 | 1.29 | 116.1 | 120.0 | 119.1 | -7.8 | [1] |
| C | 1.301 | 1.297 | - | 113.3 | - | - | - | [1] |
Note: Compound identities are generalized for illustrative purposes. Refer to the cited literature for specific structures.
Table 2: NMR Spectroscopic Data
| Compound | Solvent | 1H Chemical Shifts (ppm) and Assignments | 13C Chemical Shifts (ppm) | Reference |
| Trityl Diazeniumdiolate Complex 2 | C6D6 | 6.26 (p-CH), 5.62 (o-CH), 2.28 (m-CH) | Not Specified | [3] |
| Trityl Diazeniumdiolate Complex 3 | C6D6 | 12.27 (m-CH), 7.91 (o-CH), 7.56 (p-CH) | Not Specified | [3] |
| 13C15N-Gra-enriched-Gbt (photoproduct) | D2O | 6.90, 7.53 (E/Z oxime isomers) | 152.72, 153.10 (E/Z oxime isomers) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate structural analysis of diazeniumdiolates.
Synthesis of Diazeniumdiolates: A General Workflow
The synthesis of diazeniumdiolates typically involves the reaction of a primary or secondary amine with nitric oxide gas under basic conditions.[5][6][7][8] While historically carried out in organic solvents, newer methods utilize water with a calcium hydroxide base for improved safety and scalability.[6]
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.
Methodology:
-
Crystallization: High-quality single crystals of the diazeniumdiolate are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.[9][10] The crystal should be of adequate size (generally >0.1 mm in all dimensions) and free of significant defects.[9]
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9][10] As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.[9][11]
-
Data Processing: The intensities and positions of the diffracted X-rays are measured. This data is then used to determine the unit cell dimensions and space group of the crystal.[11][12]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[11][13] An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., 1H, 13C, 15N), aiding in the elucidation of molecular structure in solution.
Methodology:
-
Sample Preparation:
-
For 1H NMR, dissolve 2-10 mg of the diazeniumdiolate sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[14]
-
For 13C NMR, a higher concentration of 10-50 mg is typically required.[14]
-
Ensure the sample is completely dissolved; filter if any solid particles are present.[14]
-
Transfer the solution to a clean, dry NMR tube to a height of about 4-5 cm.[14]
-
-
Data Acquisition:
-
The NMR spectrometer is tuned to the specific nucleus being observed.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
-
Data Processing:
-
The FID is converted into a frequency-domain spectrum via a Fourier transform.
-
The spectrum is phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.[15][16]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Methodology (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the diazeniumdiolate in a solvent compatible with the liquid chromatography (LC) system and ionization source (e.g., methanol, acetonitrile, water).
-
Liquid Chromatography (LC) Separation: The sample is injected into an LC system where it is separated from impurities on a chromatographic column.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for diazeniumdiolates.
-
Mass Analysis (MS1): The ions are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer, providing the molecular weight of the parent ion.
-
Tandem Mass Spectrometry (MS/MS): Ions of a specific m/z are selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern provides valuable structural information.[17]
Signaling Pathway Visualization
Diazeniumdiolates exert their biological effects primarily through the release of nitric oxide, which then activates the soluble guanylate cyclase (sGC) signaling pathway.
This pathway begins with the release of NO from the diazeniumdiolate.[18] NO diffuses into target cells and binds to the heme iron of soluble guanylate cyclase (sGC), activating the enzyme.[19][20] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[21][22] cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation and vasodilation.[23] The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs).[20][23]
Conclusion
The structural analysis of diazeniumdiolates is a multifaceted endeavor that relies on a combination of sophisticated analytical techniques. X-ray crystallography provides unparalleled detail on the solid-state structure, while NMR spectroscopy offers insights into the solution-state conformation and dynamics. Mass spectrometry is indispensable for confirming molecular weight and probing fragmentation patterns. A comprehensive understanding of these structures, facilitated by the methodologies outlined in this guide, is essential for the rational design and development of next-generation nitric oxide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. C-Diazeniumdiolate Graminine in the Siderophore Gramibactin Is Photoreactive and Originates from Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of diazeniumdiolates from the reactions of nitric oxide with enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scalable Synthesis of Diazeniumdiolates: Application to the Preparation of MK-8150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 15. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]
- 16. rsc.org [rsc.org]
- 17. youtube.com [youtube.com]
- 18. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Properties of Isopropylamine NONOate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical and biological properties of isopropylamine NONOate (IPA/NO). It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving nitric oxide (NO) and nitroxyl (HNO) signaling.
Core Physicochemical Properties
Isopropylamine NONOate, systematically named sodium 1-(N-isopropylamino)diazen-1-ium-1,2-diolate, is a diazeniumdiolate that belongs to the class of NONOates. These compounds are notable for their ability to spontaneously release nitric oxide (NO) and related nitrogen oxides under physiological conditions.
Table 1: Physicochemical Properties of Isopropylamine NONOate (Sodium Salt)
| Property | Value | Source |
| Chemical Formula | C₃H₈N₃NaO₂ | |
| Molecular Weight | 141.10 g/mol | Calculated |
| Synonyms | IPA/NO, Na[(CH₃)₂CHNH(N(O)NO)] | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Miscible with water. Soluble in ethanol, DMSO, and dimethylformamide (for related NONOates). | [2][3] |
| UV/Vis Absorbance (λmax) | ~250 nm (characteristic of NONOates) | [2] |
Mechanism of Action: A pH-Dependent Dual Donor of Nitroxyl (HNO) and Nitric Oxide (NO)
Isopropylamine NONOate is distinguished by its capacity to release both nitroxyl (HNO) and nitric oxide (NO), with the ratio of the two being highly dependent on the pH of the surrounding medium. This property makes it a versatile tool for studying the distinct biological effects of these two signaling molecules.[1]
At physiological pH (around 7.4), the primary decomposition pathway of IPA/NO yields HNO and isopropanol.[3] However, as the pH becomes more acidic, the release of NO becomes more prominent.[1]
-
At pH > 7: Primarily releases HNO.
-
At pH < 5: Primarily releases NO.[1]
-
At intermediate pH: Releases a mixture of HNO and NO.[1]
The half-life of isopropylamine NONOate in solution is approximately 2 minutes under physiological conditions (pH 7.4, 37°C).[2][3]
Signaling Pathways
The biological effects of isopropylamine NONOate are mediated by the downstream signaling pathways of its decomposition products, HNO and NO.
Nitric Oxide (NO) Signaling: The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates a variety of cellular responses, including smooth muscle relaxation and vasodilation.
References
Theoretical Frontiers in Nitric Oxide Donor Decomposition: A Technical Guide for Drug Development Professionals
October 2025
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with profound physiological and pathophysiological effects, making NO donors a critical class of therapeutic agents. The efficacy and safety of these drugs are intrinsically linked to their NO-release kinetics and decomposition pathways. A thorough understanding of the mechanisms governing NO donor decomposition is therefore paramount for the rational design of novel therapeutics with tailored NO-release profiles. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the decomposition of nitric oxide donors, with a focus on diazeniumdiolates (NONOates) and S-nitrosothiols (RSNOs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical insights for the advancement of NO-based therapies.
Quantitative Data on NO Donor Decomposition
The following tables summarize key quantitative data from theoretical and experimental studies on the decomposition of various NO donors. These parameters are crucial for predicting the stability and NO-release kinetics of these compounds under physiological conditions.
Table 1: Decomposition Kinetics of Selected Diazeniumdiolates (NONOates)
| NO Donor | pKa | Decomposition Rate Constant (k_d) | Activation Enthalpy (ΔH‡) (kcal/mol) | Moles of NO Released per Mole of Donor | Conditions |
| Diethylamine NONOate | 4.6 | 1 s⁻¹ | 20.4 | 1.5 ± 0.2 | pH 7.4, 37°C |
| N,N-di-(3-aminopropyl)amine NONOate | 3.5 | 0.083 s⁻¹ | 19.4 | - | - |
| N,N-di-(2-aminoethyl)amine NONOate | 3.8 | 0.0033 s⁻¹ | - | - | - |
| Spermine NONOate | - | 0.019 ± 0.002 min⁻¹ | ~23.9 (100 kJ/mol) | 1.7 ± 0.1 | pH 7.4, 37°C |
| Diethylamine NONOate | - | 0.47 ± 0.10 min⁻¹ | ~23.9 (100 kJ/mol) | 1.5 ± 0.2 | pH 7.4, 37°C |
Data compiled from references[1][2].
Table 2: Thermodynamic and Kinetic Data for S-Nitrosothiol (RSNO) Decomposition
| Parameter | Value | Conditions |
| S-N Homolytic Bond Dissociation Energy | 31-32 kcal/mol | Theoretical |
| S-N Bond Homolysis Activation Energy (in Methanol) | 12.0 kcal/mol | Theoretical (QM calculations) |
| S-N Bond Homolysis Activation Energy (in Water) | 19.6 kcal/mol | Theoretical (QM calculations) |
Data compiled from reference[3].
Methodologies for Studying NO Donor Decomposition
A combination of experimental and computational techniques is employed to characterize the decomposition of NO donors. This section details the protocols for some of the most common methods.
Experimental Protocols
1. Spectrophotometric Determination of NO Donor Decomposition Rate
This method monitors the change in absorbance of the NO donor over time to determine its decomposition kinetics.
-
Instrumentation: UV-Visible Spectrophotometer with temperature control.
-
Procedure:
-
Prepare a stock solution of the NO donor in a suitable solvent (e.g., deionized water, phosphate-buffered saline).
-
Equilibrate the reaction buffer (e.g., PBS at pH 7.4) to the desired temperature (e.g., 37°C) in a cuvette.
-
Initiate the decomposition by adding a small aliquot of the NO donor stock solution to the pre-warmed buffer.
-
Immediately begin monitoring the absorbance at the λ_max of the NO donor at regular time intervals.
-
Continue data collection until the absorbance signal plateaus, indicating complete decomposition.
-
Plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear fit corresponds to the first-order decomposition rate constant (k_d).
-
2. Chemiluminescence-Based Measurement of NO Release
This highly sensitive method directly measures the amount of NO released from the donor.
-
Instrumentation: Nitric oxide analyzer based on chemiluminescence.
-
Procedure:
-
Prepare a solution of the NO donor in a reaction vessel.
-
Continuously purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen or argon) to carry the released NO to the analyzer.
-
The NO analyzer mixes the gas stream with ozone (O₃), leading to a chemiluminescent reaction that produces light in proportion to the NO concentration.
-
A photomultiplier tube detects the emitted light, generating a signal that is recorded over time.
-
Calibrate the instrument using standard NO gas concentrations.
-
The resulting data provides a real-time profile of NO release, from which parameters like the total amount of NO released and the release rate can be determined.
-
3. Electrochemical Detection of NO Release
Electrochemical sensors provide a portable and real-time method for measuring NO concentrations.
-
Instrumentation: NO-selective electrochemical sensor and potentiostat.
-
Procedure:
-
Calibrate the NO sensor using known concentrations of a stable NO donor or a saturated NO solution.
-
Place the sensor in the reaction medium containing the NO donor.
-
The sensor's membrane allows NO to diffuse to an electrode where it is oxidized or reduced, generating a current proportional to the NO concentration.
-
Record the current over time to obtain the NO release profile.
-
Computational Protocol
Density Functional Theory (DFT) Calculations for Elucidating Decomposition Mechanisms
DFT is a powerful computational tool for investigating the reaction mechanisms and energetics of NO donor decomposition.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
General Workflow:
-
Model Building: Construct the 3D structures of the reactant (NO donor), transition states, intermediates, and products.
-
Geometry Optimization: Perform geometry optimizations for all species to find their lowest energy conformations. A common level of theory for this is the M06-2X functional with the 6-311+G(d,p) basis set.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to:
-
Confirm that reactants and products are true minima (no imaginary frequencies).
-
Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Obtain thermochemical data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
-
Transition State Searching: Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the located transition state connects the desired reactant and product.
-
Energy Profile Construction: Use the calculated Gibbs free energies of all species to construct a reaction energy profile, from which activation energies and reaction energies can be determined.
-
Visualization of Key Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of NO and generalized workflows for the study of NO donor decomposition.
Caption: The canonical nitric oxide signaling pathway.
Caption: Generalized experimental workflow for studying NO donor decomposition.
Caption: A typical computational workflow for theoretical studies of NO donor decomposition.
Conclusion
The theoretical and computational investigation of NO donor decomposition provides invaluable insights that are often difficult to obtain through experimental means alone. By leveraging these approaches, researchers can predict the stability, NO-release kinetics, and decomposition pathways of novel NO donor candidates. This knowledge is instrumental in guiding the synthesis and development of new drugs with optimized therapeutic profiles. The integration of theoretical studies into the drug discovery pipeline promises to accelerate the development of the next generation of NO-based therapeutics, ultimately benefiting patients across a wide range of diseases.
References
An In-depth Guide to the Chemical Space of Nitric Oxide (NO) Releasing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse chemical landscape of nitric oxide (NO) releasing compounds, also known as NO donors. It covers their classification, mechanisms of action, therapeutic applications, and the experimental protocols essential for their evaluation.
Introduction: The Significance of Nitric Oxide
Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes.[1] Recognized as the endothelium-derived relaxing factor, its discovery reshaped our understanding of cardiovascular health.[1][2] NO is involved in vasodilation, neurotransmission, and immune responses.[1][3] A deficiency in NO production or bioavailability is implicated in numerous diseases, including hypertension, atherosclerosis, and septic shock, making exogenous NO donors a vital area of therapeutic research.[4][5]
Endogenously, NO is synthesized from the amino acid L-arginine by a family of enzymes called nitric oxide synthases (NOS).[1][6] Exogenous NO donors provide a pharmacological strategy to supplement NO levels when endogenous production is insufficient.[7] These compounds are broadly categorized based on their chemical structure and the mechanism by which they release NO.
Major Classes of NO-Releasing Compounds
The chemical space of NO donors is vast, with each class possessing unique properties regarding stability, mechanism of release, and biological activity.[8][9] They can be broadly divided into compounds that release NO spontaneously and those that require enzymatic or chemical activation.[4][9]
Organic Nitrates
Organic nitrates are the oldest and most widely used class of NO donors in clinical practice.[10][11] This class includes well-known drugs like glyceryl trinitrate (GTN, or nitroglycerin) and isosorbide mononitrate (ISMN).[10]
-
Mechanism: These compounds require enzymatic bioactivation to release NO.[11] Multiple pathways are likely involved, though the precise mechanisms are not fully understood.[11]
-
Characteristics: They are primarily used for their vasodilatory effects in conditions like angina.[10] A significant limitation is the development of pharmacological tolerance with continuous use.
S-Nitrosothiols (RSNOs)
S-Nitrosothiols are naturally occurring NO carriers and are characterized by a covalent bond between a thiol group and a nitroso moiety.[4][10]
-
Mechanism: RSNOs can release NO through various means, including thermal or photochemical decomposition and reaction with thiols or metal ions.[9][10] They are generally considered donors of the NO+ (nitrosonium) redox form.[4]
-
Characteristics: The rate of NO release is highly dependent on the molecular structure of the parent thiol.[10] Examples include S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP).
Diazeniumdiolates (NONOates)
Diazeniumdiolates are a versatile class of compounds that feature a [N(O)NO]- functional group. They are formed by the reaction of NO gas with nucleophiles, typically amines.[4][11]
-
Mechanism: NONOates are prized for their ability to release NO spontaneously under physiological conditions (pH 7.4) without requiring metabolic activation.[4][11] The release is typically triggered by protonation.[11]
-
Characteristics: The rate of NO release can be precisely controlled by modifying the parent amine structure. This allows for the design of compounds with half-lives ranging from seconds to days. Common examples include diethylamine/NO (DEA/NO) and spermine/NO (SPER/NO).
Metal-Nitrosyl Complexes
This class includes compounds where NO is coordinated to a metal center. The most prominent clinical example is sodium nitroprusside (SNP).[10]
-
Mechanism: SNP releases NO via a complex mechanism that can involve reduction by sulfhydryl-containing molecules.[10]
-
Characteristics: SNP is a potent vasodilator used in hypertensive crises.[10] Its use is limited by the potential for cyanide toxicity.
Heterocyclic NO Donors (Sydnonimines and Furoxans)
These compounds feature heterocyclic ring structures that can be engineered to release NO.
-
Sydnonimines: Molsidomine is a pro-drug that metabolizes to the active compound 3-morpholinosydnonimine, which then decomposes at physiological pH to release NO.[4]
-
Furoxans: These are thermally stable heterocyclic N-oxides that typically require reaction with thiols to release NO.[11]
Quantitative Comparison of Representative NO Donors
The selection of an appropriate NO donor for research or therapeutic development depends critically on its NO release kinetics. The following tables summarize key quantitative data for common NO donors.
| Compound | Class | Half-Life (t½) at pH 7.4, 37°C | Mechanism of Release | Primary Use |
| Glyceryl Trinitrate (GTN) | Organic Nitrate | ~1-4 minutes (in vivo) | Enzymatic | Angina |
| Isosorbide Mononitrate | Organic Nitrate | ~4-5 hours (in vivo) | Enzymatic | Chronic Angina |
| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | ~5-10 minutes | Spontaneous/Catalyzed | Research |
| Diethylamine/NO (DEA/NO) | Diazeniumdiolate | 2 minutes | Spontaneous (pH-dependent) | Research |
| Spermine/NO (SPER/NO) | Diazeniumdiolate | 39 minutes | Spontaneous (pH-dependent) | Research |
| Sodium Nitroprusside (SNP) | Metal-Nitrosyl | <2 minutes (in vivo) | Reductive activation | Hypertensive Crisis |
| Molsidomine | Sydnonimine | 1-2 hours (active metabolite) | Spontaneous (pH-dependent) | Angina |
Key Signaling Pathways of Nitric Oxide
NO exerts its biological effects primarily through two mechanisms: activation of soluble guanylate cyclase (sGC) and post-translational modification of proteins, such as S-nitrosylation.
The Canonical sGC-cGMP Pathway
This is the most well-characterized NO signaling pathway. NO diffuses into smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme to produce cyclic guanosine monophosphate (cGMP) from GTP.[12] Increased cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation and vasodilation.[12]
Caption: The canonical NO/sGC/cGMP signaling pathway leading to vasodilation.
S-Nitrosylation
NO can also directly modify protein function through S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue. This post-translational modification can alter protein activity, localization, and stability, affecting a wide range of cellular processes.
Caption: Mechanism of post-translational modification by S-nitrosylation.
Experimental Protocols
Evaluating NO donors requires standardized and reproducible methodologies. Below are outlines for the quantification of NO release and a representative synthesis protocol.
Quantification of NO Release: The Griess Assay
The Griess assay is a common colorimetric method for the indirect measurement of NO. It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.
Methodology:
-
Sample Preparation: An NO donor is dissolved in a buffer (typically phosphate-buffered saline, pH 7.4) and incubated at a controlled temperature (e.g., 37°C). Aliquots are collected at various time points.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. This reagent should be freshly prepared and protected from light.
-
Reaction: An aliquot of the sample is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes.
-
Measurement: If nitrite is present, a pink-to-purple azo compound will form. The absorbance of this solution is measured using a spectrophotometer at approximately 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Caption: Experimental workflow for the Griess assay to quantify NO release.
Synthesis of S-Nitrosoglutathione (GSNO)
This protocol describes a straightforward method for synthesizing a common S-nitrosothiol.
Materials:
-
Glutathione (reduced form, GSH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
Methodology:
-
Dissolve GSH: Prepare a solution of glutathione in chilled, deionized water. The reaction should be kept cold (0-4°C) using an ice bath to prevent premature decomposition of the product.
-
Acidification: Slowly add a stoichiometric equivalent of cold HCl to the GSH solution while stirring. This provides the acidic environment necessary for the formation of nitrous acid.
-
Nitrosation: Add a stoichiometric equivalent of cold aqueous sodium nitrite (NaNO₂) dropwise to the acidified GSH solution with continuous stirring. The NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which then nitrosates the thiol group of GSH.
-
Reaction Monitoring: The formation of GSNO is indicated by the appearance of a characteristic pink/red color. The reaction is typically rapid and should be complete within minutes.
-
Purification (Optional): For higher purity, the product can be precipitated by adding a cold organic solvent like acetone, followed by centrifugation and washing.
-
Storage: The resulting GSNO solution or solid should be stored at low temperatures (e.g., -20°C to -80°C) and protected from light to minimize degradation.
Conclusion and Future Directions
The field of NO-releasing compounds continues to evolve, driven by the need for more targeted and controlled NO delivery systems. Current research focuses on developing donors with tissue-specific activation mechanisms, such as light-activated or enzyme-activated compounds, to minimize off-target effects. Furthermore, the creation of hybrid drugs, which combine an NO-releasing moiety with another pharmacologically active agent, offers a promising strategy to enhance therapeutic efficacy and reduce toxicity.[7] A deeper understanding of the diverse chemical space of NO donors will undoubtedly pave the way for novel treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. google.com [google.com]
- 6. Arginine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Modulators: An Emerging Class of Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sildenafil - Wikipedia [en.wikipedia.org]
A Preliminary Investigation into the Cytotoxicity of Isopropanol and Nitric Oxide
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary investigation into the cytotoxic effects of isopropanol (IPA) and nitric oxide (NO). It is designed for researchers, scientists, and drug development professionals interested in understanding the cellular and molecular mechanisms underlying the toxicity of these compounds, both individually and in potential combination. This document summarizes key quantitative data, details essential experimental protocols for cytotoxicity assessment, and visualizes the primary signaling pathways involved. The information presented herein serves as a foundational resource for designing and interpreting in vitro studies focused on IPA and NO cytotoxicity.
Introduction
Isopropanol (IPA), a widely used solvent and disinfectant, exerts its cytotoxic effects primarily through the denaturation of proteins and disruption of cell membranes. Nitric oxide (NO), a critical signaling molecule, exhibits a dual role in cellular processes, capable of inducing or inhibiting apoptosis depending on its concentration and the cellular environment. Understanding the cytotoxic profiles of these two compounds is crucial for various applications, from toxicology studies to the development of novel therapeutic strategies. This guide explores the fundamental aspects of IPA and NO cytotoxicity, providing a framework for their systematic investigation.
Mechanisms of Cytotoxicity
Isopropanol (IPA)
The cytotoxic action of isopropanol is largely attributed to its chemical properties as a solvent. At a cellular level, IPA induces toxicity through two primary mechanisms:
-
Protein Denaturation: IPA disrupts the hydrogen bonds and hydrophobic interactions that maintain the tertiary structure of proteins, leading to a loss of their biological function. This non-specific denaturation affects a wide range of cellular proteins, including enzymes and structural components, ultimately leading to metabolic arrest and cell death.[1]
-
Cell Membrane Disruption: Isopropanol's amphipathic nature allows it to intercalate into the lipid bilayer of the cell membrane.[1] This disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and eventual cell lysis.[1] IPA also has a dehydrating effect on cells, further contributing to cellular stress and death.[2]
Recent studies have also suggested that IPA can have immunomodulatory effects, including the down-regulation of cytokine production in activated lymphocytes by altering discrete transcriptional pathways involving NFAT and AP-1.
Nitric Oxide (NO)
Nitric oxide is a highly reactive free radical that plays a complex role in cellular signaling. Its cytotoxic effects are multifaceted and context-dependent:
-
Induction of Apoptosis: NO can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can lead to the activation of BAX and BAK proteins, members of the Bcl-2 family, which in turn promote the release of cytochrome c from the mitochondria and initiate the caspase cascade.[3]
-
Modulation of Apoptosis: Paradoxically, NO can also exhibit anti-apoptotic effects. This is often achieved through the S-nitrosylation of the active site cysteine of caspases, which inhibits their activity.[4] The decision between pro- and anti-apoptotic effects of NO is influenced by its concentration, the duration of exposure, and the specific cell type.
-
Necrosis: At high concentrations, NO can induce necrotic cell death, often as a result of ATP depletion due to the inhibition of mitochondrial respiration.[5]
Combined Effects of IPA and NO
The combined cytotoxic effects of IPA and NO are not well-documented in the literature. However, studies using ethanol as a proxy for IPA suggest potential interactions. For instance, acute ethanol exposure has been shown to enhance nitric oxide production in certain immune cells, leading to apoptosis.[1] Conversely, some research indicates that NO donors can have a protective effect against ethanol-induced oxidative stress in liver cells.[6] These findings suggest that the combined effect of IPA and NO could be synergistic, antagonistic, or additive depending on the cell type, concentrations, and experimental conditions. Further investigation is warranted to elucidate the specific nature of their combined cytotoxicity.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for isopropanol and various nitric oxide donors in different cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Isopropanol (IPA) in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 Value |
| Human Hepatocytes | MTT | 24 hours | 125 mM |
| Balb/3T3 | Not Specified | Not Specified | > 2.20% (v/v) |
| 293T | Not Specified | Not Specified | > 0.80% (v/v) |
Table 2: IC50 Values of Nitric Oxide (NO) Donors in Various Cell Lines
| NO Donor | Cell Line | Assay | Exposure Time | IC50 Value |
| Sodium Nitroprusside (SNP) | HepG2 | CCK-8 | 24 hours | ~1.25 mM |
| Sodium Nitroprusside (SNP) | Hep3B | CCK-8 | 24 hours | ~5 mM |
| S-nitroso-N-acetylpenicillamine (SNAP) | Not Specified | Not Specified | Not Specified | Not Specified |
| Diethylenetriamine/NO adduct (DETA/NO) | Mouse Embryonic Fibroblasts (MEFs) | LDH Release | 24 hours | ~200 µM |
Experimental Protocols
This section provides detailed methodologies for three key in vitro assays commonly used to assess cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (IPA, NO donor, or a combination). Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and an untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in IPA and NO cytotoxicity, as well as a general experimental workflow.
Isopropanol-Induced Inhibition of T-Cell Activation
Caption: IPA's immunosuppressive effect via inhibition of NFAT and AP-1 translocation.
Nitric Oxide-Induced Apoptosis: Intrinsic and Extrinsic Pathways
References
Methodological & Application
Application Notes and Protocols for Isopropyl Alcohol (IPA) and Nitric Oxide (NO) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Isopropyl Alcohol (IPA) for disinfection in cell culture and the application of Nitric Oxide (NO) donors in experimental cell culture settings.
Isopropyl Alcohol (IPA) in Cell Culture
Isopropyl alcohol is a widely used disinfectant in cell culture laboratories due to its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1] Its primary application is the sterilization of surfaces and equipment within the sterile working environment of a biological safety cabinet (BSC).
Mechanism of Action
IPA's antimicrobial properties stem from its ability to denature essential proteins and disrupt cellular membranes, leading to cell lysis and death.[2] A 70% solution of IPA in water is considered the most effective concentration for disinfection.[1][3] The presence of water is crucial as it slows down evaporation, thereby increasing the contact time with microorganisms, and facilitates the denaturation of proteins.[1][3] Higher concentrations of IPA (e.g., 90% or 100%) are less effective for disinfection because they cause rapid protein coagulation on the cell surface, which can prevent the alcohol from penetrating the cell and killing it.[1][4]
Application: Surface Disinfection in a Biological Safety Cabinet (BSC)
Proper disinfection of the BSC is critical to prevent contamination of cell cultures.
Protocol 1: Routine Disinfection of a Biological Safety Cabinet
-
Preparation: Before and after each use of the BSC, spray the work surface, interior walls, and the inner surface of the sash generously with a 70% IPA solution.[5][6]
-
Wiping: Wipe all sprayed surfaces with a sterile, lint-free wipe, starting from the back of the hood and moving towards the front in overlapping strokes.[5]
-
Contact Time: Ensure the surfaces remain wet with the 70% IPA solution for a minimum of 30-60 seconds to ensure effective disinfection.[7] Some sources recommend a longer contact time of up to 10 minutes for gold-standard disinfection, although 1-2 minutes is generally considered sufficient for routine lab work.[8][9]
-
Drying: Allow the surfaces to air dry completely before starting any cell culture work.[5]
-
Equipment Disinfection: All items to be placed inside the BSC, such as media bottles, pipette tip boxes, and cell culture flasks, must be thoroughly sprayed with 70% IPA and wiped down before being introduced into the sterile environment.[6][10]
Cytotoxicity of Isopropyl Alcohol
While essential for maintaining sterility, IPA is cytotoxic to mammalian cells. Therefore, it is crucial to ensure that all IPA has evaporated from surfaces and equipment before they come into contact with cell cultures. Accidental exposure of cell cultures to even small amounts of IPA can lead to decreased cell viability and altered experimental results. A study on Balb/3T3 and 293T cells showed that IPA exhibited significant cytotoxicity, with the concentration causing a 30% reduction in cell viability being relatively low.[11]
Table 1: Cytotoxicity of Isopropyl Alcohol on Mammalian Cell Lines
| Cell Line | Assay | IPA Concentration (v/v) | Exposure Time | Result | Reference |
| Balb/3T3 | CCK-8 | >0.2% | Not Specified | Significant decrease in cell viability | [11] |
| 293T | CCK-8 | >0.2% | Not Specified | Significant decrease in cell viability | [11] |
| Human Hepatocytes | MTT | IC50: 125-819 mM | 24 hours | Cytotoxic | [12] |
Protocol 2: Assessing IPA Cytotoxicity using Trypan Blue Exclusion Assay
This protocol determines the percentage of viable cells after exposure to IPA. Live cells with intact membranes will exclude the trypan blue dye, while dead cells will take it up and appear blue.[3][13][14]
-
Cell Preparation: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
IPA Treatment: Prepare various dilutions of IPA in sterile phosphate-buffered saline (PBS) or serum-free media. Remove the culture medium from the cells and wash once with PBS. Add the IPA solutions to the respective wells and incubate for a specific period (e.g., 5, 15, 30 minutes).
-
Cell Harvesting: After incubation, remove the IPA solution and wash the cells twice with PBS. Detach the cells using trypsin-EDTA.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).[3]
-
Counting: Load 10 µL of the mixture into a hemocytometer and immediately count the number of live (unstained) and dead (blue) cells under a microscope.[3]
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[3]
Protocol 3: Assessing IPA Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach.
-
Treatment: Expose the cells to different concentrations of IPA for a defined period.
-
MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours.[18] During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[15][18]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[15][18]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540-570 nm. The intensity of the color is proportional to the number of viable cells.[18]
Nitric Oxide (NO) in Cell Culture Experiments
Nitric oxide is a short-lived gaseous signaling molecule involved in a wide range of physiological and pathological processes.[19] Due to its transient nature, researchers utilize NO donors, which are compounds that release NO under specific conditions, to study its effects in cell culture.
Mechanism of Action and Signaling Pathway
One of the primary signaling pathways activated by NO is the NO/cyclic guanosine monophosphate (cGMP) pathway.[20] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP then activate protein kinase G (PKG), leading to downstream cellular responses.
References
- 1. Induction of apoptosis by S-nitrosoglutathione and Cu2+ or Ni2+ ion through modulation of bax, bad, and bcl-2 proteins in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 4. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mtu.edu [mtu.edu]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. durham.ca [durham.ca]
- 10. Other tips for sterile handling - Cellculture2 [cellculture2.altervista.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Preparation of Isopropyl Alcohol (IPA) and Nitric Oxide (NO) Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of Isopropyl Alcohol (IPA) and Nitric Oxide (NO) stock solutions. These reagents are fundamental in a vast array of research, development, and quality control settings. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy, and safety.
Isopropyl Alcohol (IPA) Stock Solutions
Isopropyl alcohol is a widely used solvent and disinfectant in laboratory and pharmaceutical settings. Its applications range from surface and equipment sterilization to its use as a solvent in chemical reactions and a precipitating agent in molecular biology.[1][2]
Applications of IPA in Research and Drug Development
-
Disinfection and Sterilization: 70% IPA solutions are a gold standard for disinfecting laboratory surfaces, equipment, and for skin antisepsis prior to injections.[2][3] The presence of water is critical as it acts as a catalyst to denature proteins in microbial cell walls, making the 70% solution more effective than higher concentrations.[3]
-
Solvent in Pharmaceutical Manufacturing: IPA is utilized as a solvent in the synthesis and purification of pharmaceutical compounds and as a cleaning agent for reactors.[4][5]
-
Analytical Chemistry: HPLC grade IPA is employed as a mobile phase component in chromatographic separations.[4]
-
Molecular Biology: IPA is commonly used for the precipitation of DNA and RNA from aqueous solutions.[1]
Protocol for Preparing 70% (v/v) IPA Solution
This protocol details the preparation of a 70% (volume/volume) IPA solution, a widely used disinfectant in laboratory settings.
Materials:
-
Isopropyl Alcohol (ACS grade or higher, 99% or greater purity)
-
Purified water (distilled, deionized, or equivalent)
-
Sterile glass or polypropylene graduated cylinders
-
Sterile glass or polypropylene storage bottles with screw caps
-
Sterile 0.22 µm or 0.45 µm membrane filter (optional, for sterile applications)
-
Filtration apparatus (optional)
Procedure:
-
Calculation: To prepare a 1000 mL solution of 70% IPA, you will need 700 mL of 99% (or higher) IPA and 300 mL of purified water. The formula C1V1 = C2V2 can be used for dilutions from other starting concentrations.
-
Measurement: Using a clean, sterile graduated cylinder, accurately measure 700 mL of IPA.
-
In a separate clean, sterile graduated cylinder, measure 300 mL of purified water.
-
Mixing: In a clean, sterile container, add the 300 mL of purified water. Slowly add the 700 mL of IPA to the water while gently stirring to ensure thorough mixing.
-
Sterile Filtration (Optional): For applications requiring a sterile solution, filter the 70% IPA solution through a 0.22 µm or 0.45 µm membrane filter into a sterile storage bottle.
-
Storage and Labeling: Store the prepared solution in a tightly sealed, clearly labeled sterile bottle. The label should include the name of the solution (70% Isopropyl Alcohol), the date of preparation, the name of the preparer, and an expiration date (typically 7 days for use as a disinfectant in a microbiology lab).[6][7][8]
Quantitative Data for IPA Solutions
| Property | 99% Isopropyl Alcohol | 70% Isopropyl Alcohol |
| Primary Use | Solvent, Cleaning Electronics, Dehydrating Agent | Disinfectant, Antiseptic |
| Antimicrobial Efficacy | Less effective due to rapid evaporation | More effective due to slower evaporation and the presence of water which aids in protein denaturation |
| Evaporation Rate | High | Moderate |
| Shelf Life (Unopened) | Approximately 3-5 years from the date of manufacture[9] | Prepared solutions should be used within a short period (e.g., 7 days) to ensure efficacy as a disinfectant[6][7][8] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from ignition sources.[10] | Store in a tightly sealed container in a cool, dry place. |
Nitric Oxide (NO) Stock Solutions from NO Donors
Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[11] Due to its short half-life (a few seconds in biological systems), direct application of NO gas is often impractical in research settings.[11][12] Therefore, NO-releasing compounds, or NO donors, are widely used to study the effects of NO.
Applications of NO Donors in Research and Drug Development
-
Cardiovascular Research: Investigating the role of NO in vasodilation, blood pressure regulation, and platelet aggregation.[7][9]
-
Neuroscience: Studying the function of NO as a neurotransmitter.[9]
-
Immunology: Examining the role of NO in inflammation and host defense mechanisms.[9]
-
Drug Discovery: Developing novel therapeutics that modulate the NO signaling pathway for conditions such as hypertension, erectile dysfunction, and inflammatory diseases.[8][9][13]
Protocols for Preparing NO Donor Stock Solutions
The preparation of stock solutions of NO donors requires careful handling due to their potential instability. It is crucial to use high-purity solvents and protect the compounds from light and moisture. Stock solutions should be prepared fresh whenever possible.
General Materials:
-
NO donor compound (e.g., DEA/NONOate, SNAP, SPER/NO)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.01 M NaOH
-
Inert gas (e.g., argon or nitrogen)
-
Glass vials with PTFE-lined caps
-
Micropipettes
Protocol 1: Diethylamine NONOate (DEA/NO) Stock Solution
DEA/NO is a popular NO donor due to its well-defined half-life in physiological solutions.
-
Preparation of Solvent: Use anhydrous DMSO or a freshly prepared, deoxygenated 0.01 M NaOH solution.
-
Weighing: In a fume hood, carefully weigh a precise amount of DEA/NONOate.
-
Dissolution: Dissolve the DEA/NONOate in the chosen solvent to a desired stock concentration (e.g., 10 mM). To prevent degradation, it is advisable to purge the vial with an inert gas before and after adding the solvent.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: S-nitroso-N-acetyl-DL-penicillamine (SNAP) Stock Solution
SNAP is another commonly used NO donor.
-
Solvent Selection: SNAP is soluble in DMSO.
-
Preparation: Prepare a stock solution (e.g., 100 mM) in anhydrous DMSO. As with other NO donors, protecting the solution from light and air is important.
-
Usage: SNAP solutions are unstable and should be prepared fresh for each experiment.[14]
Protocol 3: Spermine NONOate (SPER/NO) Stock Solution
SPER/NO has a longer half-life compared to many other NONOates.
-
Solvent: SPER/NO is soluble in 0.01 M NaOH.
-
Procedure: Prepare a stock solution (e.g., 10 mM) in 0.01 M NaOH.
-
Storage: Store aliquots at -20°C.
Quantitative Data for Common NO Donors
| NO Donor | Solvent for Stock Solution | Typical Stock Concentration | Half-life (t½) at 37°C, pH 7.4 | Storage of Stock Solution |
| DEA/NONOate | 0.01 M NaOH, DMSO | 10-100 mM | ~2 minutes | -80°C |
| S-nitroso-N-acetyl-DL-penicillamine (SNAP) | DMSO | 10-100 mM | ~5-10 hours[2] | Prepare fresh[14] |
| Spermine NONOate (SPER/NO) | 0.01 M NaOH | 10-50 mM | ~39 minutes | -20°C |
Note: Half-lives are approximate and can be influenced by buffer composition, temperature, and the presence of other molecules.
Visualizations
Experimental Workflow for Preparing a 70% IPA Solution
Caption: Workflow for the preparation of a 70% IPA solution.
Nitric Oxide Signaling Pathway
Caption: Simplified overview of the nitric oxide signaling pathway.
References
- 1. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] Discovery of the nitric oxide signaling pathway and targets for drug development. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of nitric oxide in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Applications of Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro uses of nitric oxide (NO) donors, including detailed protocols for key experiments and a summary of quantitative data. Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, making NO donors invaluable tools for research in areas such as cardiovascular disease, neuroscience, immunology, and cancer biology.[1][2][3][4]
Introduction to Nitric Oxide Donors
Nitric oxide (NO) is a short-lived gaseous signaling molecule, making its direct application in experimental settings challenging.[5] NO donors are compounds that release NO under specific physiological conditions, providing a reliable method to study the effects of NO in vitro.[2][6][7] These compounds are diverse in their chemical structures, mechanisms of NO release, and release kinetics.[5][8] The choice of an appropriate NO donor is critical and depends on the specific experimental requirements, such as the desired concentration, duration of NO exposure, and the cellular context.[7][9]
Commonly used classes of NO donors include:
-
S-nitrosothiols (RSNOs): Such as S-nitroso-N-acetylpenicillamine (SNAP) and S-nitrosoglutathione (GSNO). These compounds release NO through thermal and light-induced decomposition, as well as through interaction with thiols and metal ions.[5][6][7]
-
Sodium Nitroprusside (SNP): A metal-nitrosyl complex that releases NO upon exposure to light or reducing agents.[5][10][11]
-
Diazeniumdiolates (NONOates): Such as DETA/NO (diethylenetriamine/nitric oxide adduct). These compounds spontaneously release NO in a pH-dependent manner, with predictable half-lives.[5][9]
Quantitative Data Summary of Common NO Donors
The selection of an NO donor and its concentration is paramount for achieving desired biological effects, as NO can have dose-dependent and sometimes opposing actions.[12][13] The following table summarizes key quantitative parameters for commonly used NO donors in in vitro studies.
| NO Donor | Typical Concentration Range (in vitro) | Half-life of NO Release (at 37°C, pH 7.4) | Moles of NO Released per Mole of Donor | Key Considerations |
| S-nitroso-N-acetylpenicillamine (SNAP) | 10 µM - 1 mM | ~4-6 hours | 1 | Spontaneous and light-sensitive release. |
| S-nitrosoglutathione (GSNO) | 10 µM - 1 mM | ~2-4 hours | 1 | Endogenously present; release influenced by enzymes.[6] |
| Sodium Nitroprusside (SNP) | 10 µM - 1 mM | Minutes to hours (light-dependent) | 1 | Releases cyanide as a byproduct, which can be toxic.[11] |
| DETA/NO | 10 µM - 500 µM | ~20 hours | 2 | Slow and prolonged NO release.[9] |
Key In Vitro Applications and Experimental Protocols
Assessment of Cell Viability and Cytotoxicity
NO can exhibit both pro- and anti-proliferative effects depending on its concentration and the cell type.[14] Cell viability assays are fundamental to understanding the impact of NO donors on cellular health.
Protocol: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format to assess the effect of NO donors on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
NO donor of choice (e.g., GSNO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)[15]
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare fresh serial dilutions of the NO donor in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the NO donor (e.g., 20, 50, and 100 µM GSNO) or control medium.[14]
-
Incubate the plate for the desired exposure time (e.g., 24 hours).[14][16]
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Interpretation: A decrease in absorbance compared to the control indicates a reduction in cell viability. For example, treatment of A375 melanoma cells with 50 µM and 100 µM of GSNO or DETA NONOate for 24 hours resulted in a significant dose-dependent reduction in cell viability.[14] Similarly, 1 mM GSNO for 24 hours decreased the viability of N2a neuroblastoma cells by 20-25%.[16]
Detection of Apoptosis
NO is a known modulator of apoptosis, capable of either inducing or inhibiting programmed cell death depending on the cellular context and NO concentration.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with NO donor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired NO donor concentration and duration in a 6-well plate.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
For instance, studies have shown that NO donors can prevent apoptotic nuclear morphology in neuronal cultures treated with apoptosis inducers.[18]
Quantification of Nitric Oxide Production
Directly measuring the amount of NO released by a donor in the cell culture medium is crucial for correlating the observed biological effects with the actual NO concentration. The Griess assay is a common indirect method that measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[19]
Protocol: Griess Assay for Nitrite Quantification
This colorimetric assay is suitable for measuring nitrite in cell culture supernatants.[19][20]
Materials:
-
Cell culture supernatant from NO donor-treated cells
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Plate reader (540-570 nm)
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each experimental condition.
-
Prepare a standard curve using serial dilutions of the nitrite standard solution in the same culture medium.
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
A pink/magenta color will develop.
-
Measure the absorbance at 540-570 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Note: For a more direct and real-time measurement of NO flux, specialized equipment like a chemiluminescence-based NO analyzer can be used.[9][21]
Signaling Pathways and Visualizations
Nitric oxide exerts many of its physiological effects through the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP).[22][23][24] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of gene expression.[22][23]
Caption: Canonical cGMP-dependent nitric oxide signaling pathway.
The following diagram illustrates a typical experimental workflow for assessing the effects of an NO donor on cell viability.
References
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of sodium nitroprusside, a nitric oxide donor, on the in vitro maturation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ozbiosciences.com [ozbiosciences.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitric oxide signaling | Abcam [abcam.com]
- 24. cusabio.com [cusabio.com]
Application of NONOates in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nitric oxide (NO) biology has identified NONOates, a class of diazeniumdiolates, as potent NO-releasing compounds with significant potential in cancer therapy. Their ability to generate nitric oxide under physiological conditions allows for the modulation of various cellular pathways implicated in cancer progression, proliferation, and apoptosis. This document provides detailed application notes and protocols for the use of NONOates in cancer research, aimed at facilitating reproducible and impactful studies.
Application Notes
NONOates serve as valuable tools in cancer research due to the dual role of their effector molecule, nitric oxide. At low concentrations, NO can be pro-tumorigenic, while at higher concentrations, it exhibits potent anti-cancer effects. This concentration-dependent activity underscores the importance of controlled and targeted delivery, a key focus of current research.
The primary anti-cancer mechanisms of NONOates include:
-
Induction of Apoptosis: High concentrations of NO released from NONOates can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway and modulation of the ERK signaling cascade.
-
Overcoming Multidrug Resistance (MDR): Nitric oxide can sensitize cancer cells to conventional chemotherapeutics by inhibiting the function of drug efflux pumps like P-glycoprotein and modulating the NF-κB pathway.
-
Inhibition of Metastasis: NONOates have been shown to impede cancer cell migration and invasion, key steps in the metastatic process. This is partly achieved by modulating the epithelial-to-mesenchymal transition (EMT).
The instability and short half-life of many NONOates in aqueous solutions necessitate the use of delivery systems, such as nanoparticles, to enhance their stability and achieve targeted release at the tumor site.
Quantitative Data on NONOate Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of different NONOates against several cancer cell lines.
| NONOate | Cancer Cell Line | Assay | Concentration | Result |
| DETA/NO | Endometrial Cancer Cells (HEC-1B, Ishikawa, AN3CA, KLE) | MTS Assay | 250 µM | ~40-45% decrease in cell proliferation after 24h |
| DETA/NO | Endometrial Cancer Cells (HEC-1B, Ishikawa, AN3CA, KLE) | MTS Assay | 250 µM | ~70-75% suppression in cell proliferation after 120h |
| [Zn(PipNONO)Cl] | Human Lung Carcinoma (A549) | Survival Assay | >100 µM | Cytotoxic effect |
| [Zn(PipNONO)Cl] | Melanoma (A375) | Survival Assay | >100 µM | Cytotoxic effect |
| [Zn(PipNONO)Cl] | Human Lung Carcinoma (A549) | Scratch Assay | 100 µM | ~50% reduction in migratory capacity |
| [Zn(PipNONO)Cl] | Melanoma (A375) | Scratch Assay | 100 µM | ~50% reduction in migratory capacity |
Experimental Protocols
In Vitro Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of NONOates on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
NONOate compound (e.g., DETA/NO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
NONOate Treatment: Prepare serial dilutions of the NONOate compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the NONOate solutions at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the NONOate) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the NONOate concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for Protein Expression
This protocol allows for the detection of changes in the expression of key signaling proteins in response to NONOate treatment.
Materials:
-
Cancer cells treated with NONOates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-ERK, anti-RASSF1, anti-CDKN1A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After NONOate treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
In Vivo Tumor Growth Inhibition Study in a Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of NONOates in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
NONOate formulation for in vivo administration (e.g., encapsulated in nanoparticles)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools (if required for orthotopic implantation)
-
Ethical approval from the institutional animal care and use committee.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse. For orthotopic models, surgical implantation into the target organ is required.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the NONOate formulation (e.g., via intravenous, intraperitoneal, or oral routes) according to the predetermined dosing schedule. The control group should receive the vehicle.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific treatment duration), euthanize the mice.
-
Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Visualizations of Signaling Pathways and Workflows
Caption: NONOate-induced apoptotic signaling pathway.
Caption: NONOate-mediated reversal of multidrug resistance.
Caption: In vitro experimental workflow for NONOate cytotoxicity.
Application Notes and Protocols for Studying Nitrosative Stress using Isopropylamine NONOate (IPA/NO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Isopropylamine NONOate (IPA/NO) as a tool to induce and study nitrosative stress in a laboratory setting. IPA/NO is a valuable chemical tool that belongs to the class of diazeniumdiolates (NONOates), which are known to spontaneously release nitric oxide (NO) and its one-electron reduction product, nitroxyl (HNO), under physiological conditions. This dual release profile makes IPA/NO a potent inducer of nitrosative stress, a condition characterized by an imbalance in reactive nitrogen species (RNS) that can lead to cellular damage and modulate signaling pathways.
Introduction to IPA/NO and Nitrosative Stress
Nitrosative stress is implicated in a wide range of physiological and pathological processes, including cardiovascular diseases, neurodegeneration, and cancer. The study of nitrosative stress requires reliable methods to induce this state in a controlled manner. IPA/NO serves as an excellent experimental tool for this purpose. At physiological pH, it decomposes to release both HNO and NO, thereby initiating a cascade of events associated with nitrosative stress, such as post-translational modifications of proteins (e.g., S-nitrosylation and tyrosine nitration) and modulation of cell signaling pathways.[1]
Key Features of IPA/NO:
-
Dual HNO and NO Donor: Provides a complex nitrosative stress environment.
-
Spontaneous Decomposition: Releases RNS without the need for enzymatic activation.
-
Short Half-life: Allows for the study of acute effects of nitrosative stress. The half-life of NONOates can vary from minutes to hours depending on the specific compound and the composition of the cell culture media.[2]
-
Concentration-Dependent Effects: The cellular response to IPA/NO can be titrated by varying its concentration.
Data Presentation: Quantitative Effects of IPA/NO
The following tables summarize the quantitative effects of IPA/NO on various cellular parameters as reported in the literature. These data provide a baseline for designing experiments to study nitrosative stress.
Table 1: Effect of IPA/NO on Vascular Cell Proliferation
| Cell Type | IPA/NO Concentration (µmol/L) | Treatment Duration (hours) | Proliferation Inhibition (%) | Reference |
| Vascular Smooth Muscle Cells (VSMC) | 100 | 24 | ~15% | [1][3] |
| 500 | 24 | ~25% | [1][3] | |
| 1000 | 24 | 38.7 ± 4.5% | [1][3] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 | 24 | ~20% | [1] |
| 500 | 24 | ~40% | [1] | |
| 1000 | 24 | 54.0 ± 2.9% | [1] |
Table 2: Effect of IPA/NO on Vascular Smooth Muscle Cell (VSMC) Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 65.2 ± 2.1 | 23.5 ± 1.5 | 11.3 ± 0.9 | [1] |
| IPA/NO (1000 µmol/L, 24h) | 52.1 ± 2.5 | 35.0 ± 2.2 | 12.9 ± 1.1 | [1] |
Table 3: Effect of IPA/NO on Cell Cycle Regulatory Protein Expression in VSMC (24h treatment)
| Protein | IPA/NO Concentration (µmol/L) | Fold Change vs. Control (approx.) | Reference |
| Cyclin A | 1000 | Increased | [3] |
| p21 | 1000 | Increased | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IPA/NO-Induced S-Phase Cell Cycle Arrest
The diagram below illustrates the proposed signaling pathway through which IPA/NO induces S-phase cell cycle arrest in vascular smooth muscle cells. The release of HNO and NO from IPA/NO leads to nitrosative stress, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21 and cyclin A. This disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the S-phase.
Caption: IPA/NO-induced signaling pathway leading to S-phase cell cycle arrest.
Experimental Workflow for Studying IPA/NO-Induced Nitrosative Stress
The following diagram outlines a general experimental workflow for investigating the effects of IPA/NO on cultured cells. This workflow can be adapted based on the specific research question and the cell type being studied.
References
- 1. ijfs.ir [ijfs.ir]
- 2. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Custom NONOates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of custom NONOates (diazeniumdiolates), a versatile class of nitric oxide (NO) donors. The ability to synthesize custom NONOates with tailored chemical properties allows for precise control over the rate and location of NO release, which is critical for research in chemical biology and the development of novel therapeutics.
Introduction to NONOates
Diazeniumdiolates are compounds characterized by the [N(O)NO]⁻ functional group. They are typically synthesized from the reaction of nitric oxide with primary or secondary amines.[1] The resulting ionic NONOates can be subsequently functionalized, most commonly through O-alkylation, to create more stable prodrugs that can be designed to release NO under specific physiological conditions.[2] The rate of NO release is highly dependent on the structure of the parent amine and the nature of the O-substituent, with half-lives ranging from seconds to hours.[3][4]
General Synthetic Strategies
The synthesis of custom NONOates generally follows a two-step process:
-
Formation of the Diazeniumdiolate Anion: A primary or secondary amine is reacted with high-pressure nitric oxide gas in the presence of a base, such as sodium methoxide, to form the sodium salt of the diazeniumdiolate.
-
O-Alkylation of the Diazeniumdiolate: The diazeniumdiolate anion is then reacted with an alkylating agent (e.g., an alkyl halide) to introduce a custom functional group at the O²-position. This step is crucial for creating prodrugs with specific activation mechanisms.[5]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative custom NONOate, O²-vinyl-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), and a general method for the synthesis of O²-aryl NONOates.
Protocol for the Synthesis of V-PYRRO/NO
V-PYRRO/NO is a metabolically activated NO donor that releases NO primarily in the liver.[6] Its synthesis involves the O-alkylation of the pyrrolidine diazeniumdiolate (PYRRO/NO) with 2-bromoethyl acetate, followed by elimination.
Step 1: Synthesis of Sodium 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO)
-
Materials:
-
Pyrrolidine
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether
-
Nitric oxide (NO) gas (high pressure)
-
Argon or nitrogen gas
-
Schlenk flask or high-pressure reaction vessel
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve pyrrolidine (1.0 eq) in anhydrous diethyl ether.
-
Add a solution of sodium methoxide (1.1 eq) in methanol to the pyrrolidine solution and stir for 15 minutes at room temperature.
-
Pressurize the reaction vessel with nitric oxide gas to 5 atm and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Slowly and carefully vent the excess nitric oxide gas.
-
The resulting white precipitate is the sodium salt of PYRRO/NO. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Step 2: Synthesis of O²-(2-Bromoethyl)-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate
-
Materials:
-
Sodium 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO)
-
2-Bromoethyl acetate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve PYRRO/NO (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add 2-bromoethyl acetate (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O²-(2-bromoethyl) intermediate.
-
Step 3: Synthesis of O²-Vinyl-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO)
-
Materials:
-
Crude O²-(2-Bromoethyl)-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the crude intermediate from Step 2 in anhydrous THF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield V-PYRRO/NO as a pale yellow oil.
-
General Protocol for the Synthesis of O²-Aryl Diazeniumdiolates
-
Materials:
-
Appropriate primary or secondary amine
-
Sodium methoxide
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Nitric oxide gas
-
Activated aryl halide (e.g., 2,4-dinitrofluorobenzene)
-
Anhydrous DMF
-
-
Procedure:
-
Synthesize the sodium salt of the desired diazeniumdiolate as described in Step 1 of the V-PYRRO/NO protocol, using the appropriate amine.
-
Dissolve the resulting diazeniumdiolate salt (1.0 eq) in anhydrous DMF.
-
Add the activated aryl halide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Work up the reaction as described in Step 2 of the V-PYRRO/NO protocol.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Data Presentation
Quantitative Data on NONOate Synthesis and Stability
| NONOate Derivative | Parent Amine | O-Substituent | Typical Yield (%) | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of NONOate |
| DEA/NO | Diethylamine | H | >90 | 2 min[7] | 1.5[7] |
| SPER/NO | Spermine | H | >90 | 39 min | 2.0 |
| DETA/NO | Diethylenetriamine | H | >90 | 20 h[1] | 2.0[1] |
| V-PYRRO/NO | Pyrrolidine | Vinyl | 40-60 | ~3 sec (in liver microsomes) | 2.0 |
| O²-Aryl NONOate | Varies | 2,4-Dinitrophenyl | 50-70 | Varies (enzyme-dependent) | ~2.0 |
| O²-Glycosyl NONOate | Isopropylamine | β-D-glucosyl | 30-50 | Varies (enzyme-dependent)[5] | ~2.0[5] |
Characterization Data
-
¹H NMR Spectroscopy: The chemical shifts of protons in custom NONOates are influenced by the electronic environment of the parent amine and the O-substituent. Aromatic and vinylic protons will appear downfield (δ 5-8 ppm), while alkyl protons will be upfield (δ 1-4 ppm).
-
UV-Vis Spectroscopy: Diazeniumdiolates exhibit a characteristic strong UV absorbance around 250 nm.[4] The λmax can shift depending on the conjugation with the O-substituent.[3]
Visualizations
Signaling Pathway of Nitric Oxide
Caption: Nitric oxide signaling pathway.
Experimental Workflow for Custom NONOate Synthesis
Caption: Custom NONOate synthesis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of the diazeniumdiolates. O- versus N-alkylation of the RNH[N(O)NO](-) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nitric oxide donor, O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), protects against cadmium-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent NO Release from NONOates
Welcome to the technical support center for diazeniumdiolates (NONOates). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving these nitric oxide (NO) donors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of NO release from NONOates?
A1: The decomposition of NONOates and the subsequent release of nitric oxide are primarily influenced by three main factors:
-
pH: NONOates are most stable in alkaline solutions (pH > 8.0) and their decomposition is initiated by protons. Therefore, lowering the pH will increase the rate of NO release. Most NONOates are considered to decompose almost instantaneously at a pH of 5.0.[1]
-
Temperature: The rate of NO release from NONOates is temperature-dependent. An increase in temperature will lead to a faster rate of decomposition and NO release.
-
Chemical Structure of the Parent Amine: The half-life of a NONOate is determined by the chemical structure of the secondary amine from which it is derived. This allows for a wide range of NO release kinetics, from seconds to hours.[2]
Q2: My NO release appears to be inconsistent between experiments. What are the likely causes?
A2: Inconsistent NO release is a common issue and can often be traced back to one or more of the following:
-
Inaccurate pH Control: Small variations in the pH of your buffer can lead to significant changes in the rate of NO release. Ensure your buffers are accurately prepared and that the pH is consistent across all experiments.
-
Temperature Fluctuations: As with pH, even minor temperature changes in your experimental setup can alter the decomposition rate of the NONOate. Use a temperature-controlled environment (e.g., a water bath or incubator) to maintain a constant temperature.
-
Improper Storage of NONOate Stock Solutions: NONOates are sensitive to moisture and can degrade over time if not stored correctly.[3] This can lead to a decrease in the amount of NO released. Refer to the detailed guide on --INVALID-LINK-- for best practices.
-
Cross-Contamination of Stock Solutions: Contamination of your alkaline NONOate stock solution with an acidic buffer can prematurely initiate NO release, leading to lower than expected concentrations in your experiment.
-
Light Exposure: Some NONOates may be sensitive to light. While not as critical as pH and temperature, it is good practice to minimize exposure of your NONOate solutions to direct light.
Q3: How can I validate the NO release from a new batch of a NONOate?
A3: It is crucial to validate the NO-releasing properties of each new batch of a NONOate to ensure consistency in your experiments. This can be done by measuring the total amount of NO released and its release kinetics. You can use methods such as the Griess assay or an electrochemical NO sensor to quantify the NO released over time under your specific experimental conditions (pH, temperature, buffer). Compare the results with the manufacturer's specifications or previously validated batches.
Troubleshooting Guides
Troubleshooting Inconsistent Griess Assay Results
| Problem | Possible Cause(s) | Solution(s) |
| Low or no color development | 1. Incorrect pH for Griess reaction: The Griess reaction requires an acidic environment. | 1. Ensure that your Griess reagents are prepared in an acidic solution (e.g., phosphoric acid or hydrochloric acid). |
| 2. Degraded Griess reagents: The reagents can lose their effectiveness over time. | 2. Prepare fresh Griess reagents. | |
| 3. Insufficient incubation time: The colorimetric reaction needs time to develop. | 3. Allow for the recommended incubation time after the addition of each Griess reagent. | |
| 4. Presence of interfering substances: Compounds like ascorbate, thiols, and some proteins can interfere with the assay.[4] | 4. If your sample contains known interfering substances, consider deproteinization or other sample cleanup steps.[4] | |
| High background reading | 1. Contaminated reagents or water: Impurities can lead to a false-positive signal. | 1. Use high-purity water and reagents for all solutions. |
| 2. Presence of nitrite in the sample matrix: Some biological samples may contain endogenous nitrite. | 2. Run a blank control with your sample matrix without the NONOate to determine the background nitrite level. | |
| Inconsistent readings between replicates | 1. Inaccurate pipetting: Small errors in volume can lead to significant variations. | 1. Use calibrated pipettes and ensure proper pipetting technique. |
| 2. Incomplete mixing: Uneven distribution of reagents and sample will result in variable color development. | 2. Mix the contents of each well thoroughly after adding each reagent. | |
| 3. Bubbles in wells: Bubbles can interfere with the spectrophotometer reading. | 3. Ensure there are no bubbles in the wells before taking the absorbance reading. |
Troubleshooting Electrochemical NO Sensor Measurements
| Problem | Possible Cause(s) | Solution(s) |
| Noisy or unstable baseline | 1. Electrical interference: Other electrical equipment can interfere with the sensor's signal. | 1. Ensure the sensor and analyzer are properly grounded. Move other electrical devices away from the setup. |
| 2. Improper sensor polarization: The sensor needs to be stabilized before use. | 2. Follow the manufacturer's instructions for sensor polarization, which typically involves soaking in a buffer solution for a specified period. | |
| 3. Sensor membrane damage: A compromised membrane will lead to erratic readings. | 3. Inspect the sensor tip for any visible damage. Replace the sensor if necessary. | |
| Low or no response to NONOate | 1. Sensor not properly calibrated: An incorrect calibration will lead to inaccurate measurements. | 1. Calibrate the sensor using a standard NO solution or a reliable chemical NO donor with known release kinetics. |
| 2. Fouling of the sensor membrane: Proteins or other molecules from the sample can adhere to the sensor surface, reducing its sensitivity. | 2. Gently clean the sensor tip according to the manufacturer's instructions. | |
| 3. Incorrect experimental conditions: The rate of NO release may be too slow to be detected if the pH is too high or the temperature is too low. | 3. Verify the pH and temperature of your experimental solution. | |
| Drifting signal | 1. Temperature fluctuations: Changes in temperature will affect both the sensor's response and the NONOate's decomposition rate. | 1. Maintain a constant temperature using a water bath or other temperature-controlled device. |
| 2. Changes in buffer composition: Alterations in the ionic strength or pH of the buffer can cause the signal to drift. | 2. Ensure the buffer composition remains constant throughout the experiment. | |
| 3. Sensor aging: Over time, the performance of the sensor will degrade. | 3. If calibration and troubleshooting do not resolve the issue, the sensor may need to be replaced. |
Data Presentation
Half-lives of Common NONOates
The following table summarizes the half-lives of several common NONOates at physiological pH (7.4) and different temperatures. This data is crucial for selecting the appropriate NONOate for your experimental needs and for predicting the kinetics of NO release.
| NONOate | Half-life at 22-25°C, pH 7.4 | Half-life at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate |
| PROLI NONOate | ~3 seconds | ~1.8 seconds[2] | 2 |
| DEA NONOate | ~16 minutes | ~2 minutes | 1.5 |
| PAPA NONOate | ~77 minutes | ~15 minutes | 2 |
| SPERMINE NONOate | ~230 minutes | ~39 minutes | 2 |
| DETA NONOate | ~56 hours[2] | ~20 hours[3] | 2 |
Note: These values are approximate and can vary depending on the specific buffer and experimental conditions.
Experimental Protocols
Detailed Protocol for Measuring NO Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
To prepare 100 mL: Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store at 4°C in the dark.
-
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
To prepare 100 mL: Dissolve 0.1 g of NED in 100 mL of deionized water. Store at 4°C in the dark.
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 M) in deionized water. Prepare a series of dilutions (e.g., 0-100 µM) in your experimental buffer to generate a standard curve.
Procedure:
-
Sample Preparation:
-
Prepare your NONOate solution in the desired buffer at the desired concentration.
-
At various time points, collect aliquots of the solution for nitrite measurement.
-
-
Griess Reaction:
-
To a 96-well plate, add 50 µL of your sample or nitrite standard.
-
Add 50 µL of Griess Reagent A to each well and mix gently.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and mix gently.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Potential Pitfalls and Solutions:
-
Interference from biological samples: Proteins and other molecules in biological samples can interfere with the assay.[5] Deproteinize your samples using methods like zinc sulfate precipitation before performing the Griess assay.[4]
-
Light sensitivity: The azo dye formed in the Griess reaction is light-sensitive. Perform the incubations in the dark to prevent degradation of the colored product.
Preparing and Storing NONOate Stock Solutions
Proper preparation and storage of NONOate stock solutions are critical for obtaining consistent and reproducible results.
Preparation:
-
Solvent Selection: NONOates are most stable in alkaline solutions. A common practice is to prepare a concentrated stock solution in 10 mM NaOH.[1] Some NONOates are also soluble in organic solvents like DMSO and DMF, which should be purged with an inert gas.[6]
-
Weighing: Due to their sensitivity to moisture, it is recommended to weigh NONOates in a controlled environment, such as a glove box with an inert atmosphere, if available.[3] If not, work quickly and keep the vial sealed as much as possible.
-
Dissolution: Add the weighed NONOate to the chosen solvent and vortex or sonicate until fully dissolved.
Storage:
-
Short-term Storage: Alkaline stock solutions (in 10 mM NaOH) can be stored at 0°C for up to 24 hours.[3]
-
Long-term Storage: For long-term storage, it is best to store the solid NONOate at -80°C in a desiccated, airtight container.[6] Alternatively, aliquots of the concentrated stock solution in an appropriate solvent can be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Best Practices:
-
Use high-purity solvents: Impurities in the solvent can accelerate the degradation of the NONOate.
-
Prepare fresh working solutions: Dilute the concentrated stock solution into your experimental buffer immediately before use to initiate NO release.
-
Validate new stock solutions: When preparing a new stock solution, it is advisable to perform a quick validation experiment (e.g., using the Griess assay) to confirm its NO-releasing capacity.
Visualizations
NO-cGMP Signaling Pathway
Caption: The Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) signaling pathway.
General Experimental Workflow for Measuring NO Release
Caption: A general workflow for measuring nitric oxide release from NONOates.
Logical Relationship of Factors Affecting NONOate Stability
Caption: Key factors influencing the stability and consistent NO release from NONOates.
References
- 1. NONOate - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing IPA/NO Concentration for Cell Viability
Welcome to the technical support center for optimizing Isopropylamine/Nitric Oxide (IPA/NO) concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of IPA/NO on cell viability?
A1: The effect of nitric oxide (NO) on cell viability is complex and can be either pro-apoptotic (inducing cell death) or anti-apoptotic (promoting cell survival). This dual role is largely dependent on the concentration of the NO donor, the cell type, and the experimental conditions. At high concentrations, NO can induce apoptosis, while at lower concentrations, it may have protective effects.
Q2: How do I determine the optimal concentration of my IPA/NO donor?
A2: The optimal concentration of your IPA/NO donor should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended, where cells are treated with a range of donor concentrations to identify the desired biological effect. It is crucial to consider the half-life and NO release kinetics of the specific donor you are using.
Q3: How long should I incubate my cells with the IPA/NO donor?
A3: Incubation time is a critical parameter and should be optimized in conjunction with the concentration. The duration of exposure will depend on the half-life of the NO donor and the specific cellular process being investigated. Time-course experiments are recommended to determine the optimal incubation period. For example, some studies have shown that the effects of DETA/NO on cell viability are both dose- and time-dependent.[1][2]
Q4: Can the IPA/NO donor interfere with my cell viability assay?
A4: Yes, it is possible for nitric oxide donors or their decomposition byproducts to interfere with certain cell viability assays. For example, some compounds can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability. It is advisable to include a cell-free control where the NO donor is added to the assay medium to check for any direct chemical reactions with the assay reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent IPA/NO donor concentration.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during seeding.2. Prepare a fresh stock solution of the NO donor and ensure thorough mixing before adding to wells.3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No observable effect on cell viability | 1. IPA/NO donor concentration is too low.2. Incubation time is too short.3. The chosen cell line is resistant to NO-induced effects.4. The NO donor has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Conduct a time-course experiment to determine the optimal exposure time.3. Consider using a different cell line or a positive control to ensure the assay is working.4. Prepare fresh solutions of the NO donor for each experiment, as they can be unstable. |
| Unexpectedly high cell viability | 1. The IPA/NO donor is interfering with the assay chemistry (e.g., direct reduction of MTT).2. The concentration of the NO donor is in the anti-apoptotic range. | 1. Run a cell-free control to test for direct interaction between the donor and the assay reagents.2. Consider using a different viability assay that measures a different cellular parameter (e.g., ATP levels or membrane integrity).3. Review the literature for the expected biphasic effects of NO on your cell type. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency.2. Instability of the IPA/NO donor stock solution.3. Differences in incubation conditions (e.g., temperature, CO2 levels). | 1. Use cells within a consistent passage number range and seed them at a consistent confluency.2. Prepare fresh NO donor solutions for each experiment and be mindful of their stability and half-life.3. Ensure consistent and calibrated incubator conditions. |
Data Presentation
The following table summarizes the dose-dependent effect of the nitric oxide donor DETA-NONOate on the viability of various cell lines.
| Cell Line | DETA-NONOate Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| BeWo (normoxia) | 0 | 24 | 100 | [3] |
| 100 | 24 | ~95 | [3] | |
| 250 | 24 | ~90 | [3] | |
| 500 | 24 | ~80 | [3] | |
| 1000 | 24 | ~60 | [3] | |
| BeWo (hypoxia, 2% O2) | 0 | 24 | 100 | [3] |
| 100 | 24 | ~98 | [3] | |
| 250 | 24 | ~95 | [3] | |
| 500 | 24 | ~85 | [3] | |
| 1000 | 24 | ~70 | [3] | |
| Human Endometrial Cancer Cells | Varies | 24-120 | Dose- and time-dependent decrease | [1][2] |
| Human Lymphoblastoid (TK6) | Threshold dose: ~150 µM·min | 48 | Dose-dependent decline above threshold | [4] |
| Human Lymphoblastoid (NH32) | Threshold dose: ~300 µM·min | 48 | Dose-dependent decline above threshold | [4] |
Experimental Protocols
Protocol: Determining the Effect of an IPA/NO Donor on Cell Viability using an MTS Assay
This protocol provides a general framework for assessing the dose-dependent effects of an IPA/NO donor on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
IPA/NO donor (e.g., DETA-NONOate)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of IPA/NO Donor Solutions:
-
Prepare a stock solution of the IPA/NO donor in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare these solutions fresh before each experiment.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared IPA/NO donor solutions to the respective wells. Include a vehicle control (medium with the solvent used for the donor) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the cell viability against the IPA/NO donor concentration to generate a dose-response curve.
-
Signaling Pathways and Visualizations
High concentrations of nitric oxide can induce apoptosis through the intrinsic pathway. This involves the activation of pro-apoptotic proteins, release of cytochrome c from the mitochondria, and subsequent activation of caspases.
Caption: NO-Induced Apoptotic Signaling Pathway.
The diagram above illustrates a potential pathway for nitric oxide-induced apoptosis. High levels of NO can lead to the activation of the ASK1-JNK1 signaling axis, which in turn promotes the degradation of the anti-apoptotic protein Mcl-1.[5] The reduction in Mcl-1 allows for the activation of the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5][6] This triggers the formation of the apoptosome and the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to apoptosis.[6]
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Threshold Effects of Nitric Oxide-Induced Toxicity and Cellular Responses in Wild-type and p53-Null Human Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diazeniumdiolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diazeniumdiolates (NONOates).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing diazeniumdiolates?
A1: The synthesis of diazeniumdiolates presents several key challenges:
-
Competitive formation of N-nitrosamines: Particularly when using polyamine precursors, the formation of N-nitrosamines can compete with diazeniumdiolate formation. The structure of the amine starting material significantly influences this competition.[1]
-
Instability of products: Diazeniumdiolates derived from primary amines can be unstable and prone to decomposition, with some, like isopropylamine diazeniumdiolate (IPA/NO), having explosive tendencies.[2][3]
-
Safety concerns on a larger scale: Traditional synthesis methods are often not safe for large-scale production due to the risk of explosions.[4]
-
Low yields and purity: Established chemical routes for preparing diazeniumdiolates can result in low yields, sometimes as low as 9-19%, with purities around 50-60% by weight.[4]
-
Difficult purification: The purification of diazeniumdiolates can be challenging, often necessitating the use of protecting groups to improve the process and enhance cellular uptake.[5]
Q2: What is the difference in the products generated from primary versus secondary amine precursors?
A2: Diazeniumdiolates synthesized from primary amines typically release nitroxyl (HNO), a molecule with its own distinct therapeutic potential. In contrast, those derived from secondary amines are known to release nitric oxide (NO).[5][6]
Q3: How are diazeniumdiolates typically characterized?
A3: Characterization of diazeniumdiolates is commonly performed using:
-
UV-Visible Spectroscopy: The diazeniumdiolate functional group exhibits a characteristic strong UV absorbance at approximately 250 nm.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the synthesized compounds.[2][3]
-
Infrared (IR) Spectroscopy: For diazeniumdiolates formed on solid supports like metal-organic frameworks (MOFs), in-situ Fourier-transform infrared (FTIR) spectroscopy can identify the N-diazeniumdiolate structure.[8]
-
Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of the compounds, as they often exhibit exothermic decomposition at elevated temperatures.[9]
Q4: What are common protecting groups used in diazeniumdiolate synthesis?
A4: Acetoxymethyl and other esterase-sensitive protecting groups are frequently employed. These groups can enhance the purification process and facilitate cellular uptake of the diazeniumdiolate.[2][5] Vinyl protecting groups have also been used, which can be metabolically activated by cytochrome P-450.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Incomplete reaction. 2. Decomposition of the product during reaction or workup. 3. Suboptimal reaction conditions (base, solvent, pressure). | 1. Ensure the reaction is run for a sufficient amount of time under an inert atmosphere with adequate nitric oxide pressure. 2. Maintain basic conditions during the reaction and workup, as diazeniumdiolates are more stable at higher pH. Avoid acidic conditions.[2][3] 3. Consider using a safer and potentially higher-yielding method, such as the use of calcium hydroxide in water.[4] |
| Contamination with N-nitrosamines | The amine precursor structure, particularly in polyamines, can favor nitrosamine formation. Intramolecular hydrogen bonding in the reaction intermediate can stabilize the nitrosamine radical anion, impeding the second NO addition required for diazeniumdiolate formation.[1] | 1. Modify the amine precursor to disfavor the formation of the stabilized nitrosamine intermediate.[1] 2. Stringently characterize the final product to confirm the absence of nitrosamines using techniques like UV-Vis spectroscopy (N-nitroso compounds have a characteristic absorbance between 330-350 nm).[7] |
| Product is unstable or decomposes upon isolation | Primary amine diazeniumdiolates are inherently less stable than their secondary amine counterparts.[2][3] The presence of trace acids or bases can catalyze decomposition. | 1. Handle the product with care, especially those known to be unstable like IPA/NO.[2][3] 2. Ensure all reagents and solvents are pure and free from acidic or basic impurities. 3. Consider converting the diazeniumdiolate to a more stable prodrug form by introducing a protecting group.[5] |
| Explosive decomposition during synthesis or handling | This is a known hazard, especially with certain primary amine diazeniumdiolates and during the scale-up of traditional synthesis methods.[2][3][4] | 1. Always handle diazeniumdiolates with appropriate safety precautions, including the use of personal protective equipment and blast shields, especially when working on a larger scale. 2. Avoid rapid depressurization of high-pressure nitric oxide.[4] 3. Utilize safer synthesis methodologies, such as those employing less hazardous bases and solvents.[4] |
Quantitative Data Summary
The following table summarizes yields for select diazeniumdiolate syntheses reported in the literature.
| Diazeniumdiolate Product | Amine/Substrate Precursor | Base | Solvent | Yield (%) | Reference |
| cis-2,6-dimethylcyclohexanone-2,6-bis(diazeniumdiolate) | 2,6-dimethylcyclohexanone | Not specified | Not specified | 12.9 | [5] |
| trans-2,6-dimethylcyclohexanone-2,6-bis(diazeniumdiolate) | 2,6-dimethylcyclohexanone | Not specified | Not specified | 57.6 | [5] |
| Sodium 1-(N-Acetylamino)diazen-1-ium-1,2-diolate | Acetamide | Sodium methoxide | Methanol/Diethyl ether | 10 | [10] |
Experimental Protocols
General Procedure for the Synthesis of Sodium 1-(N-Acylamino)diazen-1-ium-1,2-diolates
Caution: The synthesis of diazeniumdiolates involves the use of high-pressure nitric oxide gas and potentially unstable products. All procedures should be carried out in a well-ventilated fume hood with appropriate safety precautions.
1. Synthesis of Sodium 1-(N-Acetylamino)diazen-1-ium-1,2-diolate [10]
-
Materials: Acetamide, 4.6 M methanolic sodium methoxide, methanol, diethyl ether, nitric oxide gas.
-
Procedure:
-
In a pressure vessel, dissolve acetamide (0.1 mol) in a solution of 4.6 M methanolic sodium methoxide (0.1 mol), methanol (10 mL), and diethyl ether (50 mL).
-
Charge the vessel with nitric oxide gas to a pressure of 40 psi.
-
Stir the reaction mixture under pressure at room temperature. A precipitate should become visible within 2 hours.
-
Continue stirring overnight to allow for complete precipitation.
-
Carefully vent the pressure vessel.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with acetonitrile.
-
Dry the product under vacuum.
-
2. Synthesis of Sodium 1-(N-Nicotinoylamino)diazen-1-ium-1,2-diolate [10]
-
Materials: Nicotinamide, 4.6 M methanolic sodium methoxide, methanol, diethyl ether, nitric oxide gas.
-
Procedure:
-
In a pressure vessel, dissolve nicotinamide (0.075 mol) in methanol (30 mL).
-
Add 4.6 M methanolic sodium methoxide (0.07 mol) to the solution.
-
Add diethyl ether (50 mL).
-
Degas the vessel and then charge with nitric oxide gas to a pressure of 50 psi.
-
Stir the solution at room temperature for 72 hours.
-
Carefully release the pressure.
-
Collect the resulting white precipitate by filtration.
-
Visualizations
Experimental Workflow: Synthesis of Diazeniumdiolates
Caption: General workflow for the synthesis of diazeniumdiolates.
Signaling Pathway: Nitric Oxide (NO) / cGMP Pathway
Caption: The NO/cGMP signaling pathway activated by diazeniumdiolates.
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 5. Synthesis of diazeniumdiolates from the reactions of nitric oxide with enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive Formation of N-Diazeniumdiolates and N-Nitrosamines via Anaerobic Reactions of Polyamines with Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazeniumdiolate Mediated Nitrosative Stress Alters Nitric Oxide Homeostasis through Intracellular Calcium and S-Glutathionylation of Nitric Oxide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of NONOate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with NONOate solutions. Our aim is to help you improve the stability and reproducibility of your experiments involving these nitric oxide (NO) donors.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the preparation, storage, and use of NONOate solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid decomposition of NONOate stock solution | Acidic pH of the solvent. | Prepare stock solutions in a high pH buffer, typically 0.01 M NaOH, to ensure stability. Most NONOates are stable at a pH above 8.0.[1] |
| Exposure to moisture or air. | NONOate solids are often sensitive to moisture and air.[2] Handle solid NONOates in a dry, inert atmosphere (e.g., a glovebox) and always keep vials tightly sealed. | |
| Improper storage temperature. | Store solid NONOates at -20°C or -80°C for long-term stability. Alkaline stock solutions can be stored at 0°C for up to 24 hours.[3] | |
| Inconsistent NO release in experiments | Fluctuation in buffer pH. | The rate of NO release from NONOates is highly pH-dependent.[1][2] Ensure the pH of your experimental buffer is consistent across all experiments. |
| Temperature variations. | The decomposition rate of NONOates is temperature-sensitive.[2] Perform experiments at a constant, controlled temperature. | |
| Inaccurate concentration of NONOate stock solution. | Verify the concentration of your NONOate stock solution using UV-Vis spectroscopy before each experiment, as the solid may have degraded during storage. | |
| Precipitation of NONOate in solution | Low solubility in the chosen solvent. | While many NONOates are water-soluble, some may require specific solvents or pH adjustments to achieve the desired concentration. Refer to the manufacturer's solubility data. |
| Use of an inappropriate buffer. | Tris buffers can sometimes react with compounds. Consider using a phosphate buffer for NONOate solutions.[1] | |
| Discoloration of solid NONOate | Exposure to air and moisture. | Discoloration is a visual indicator of degradation.[3] If your solid NONOate has changed color, it is recommended to use a fresh vial for quantitative experiments. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best way to prepare a stable stock solution of a NONOate?
To prepare a stable stock solution, dissolve the solid NONOate in a cold, alkaline solution, such as 0.01 M NaOH.[3] This high pH environment minimizes spontaneous decomposition. These alkaline stocks are generally stable for up to 24 hours when stored at 0°C.[3] For longer-term storage, it is recommended to store the NONOate in its solid form at -20°C or -80°C in a desiccated, inert atmosphere.
Q2: How do I initiate NO release from my NONOate stock solution?
To initiate the release of nitric oxide, dilute an aliquot of your alkaline NONOate stock solution into your experimental buffer at the desired pH (typically physiological pH 7.4).[3] The lower pH will trigger the spontaneous decomposition of the NONOate and the release of NO.
Q3: Can I use solvents other than aqueous buffers to dissolve NONOates?
Some NONOates have solubility in organic solvents like DMSO and DMF. However, it is crucial to check the manufacturer's specifications for your specific NONOate. Be aware that organic solvents can affect the stability and NO release kinetics, and may also have independent biological effects in your experiments.
Stability and Storage
Q4: What are the primary factors that affect the stability of NONOate solutions?
The two primary factors influencing NONOate stability in solution are pH and temperature . NONOates are significantly more stable at alkaline pH (above 8.0) and lower temperatures.[1][2] Decomposition and NO release are accelerated at acidic pH and higher temperatures.
Q5: How long can I store my NONOate solutions?
Alkaline stock solutions (e.g., in 0.01 M NaOH) are typically stable for up to 24 hours at 0°C.[3] Once diluted into a neutral or acidic buffer to initiate NO release, the stability is dictated by the specific NONOate's half-life under those conditions. It is always recommended to prepare fresh solutions for each experiment.
Q6: What are the visual signs of NONOate degradation?
For solid NONOates, discoloration can be a sign of degradation due to exposure to air and moisture.[3] In solution, rapid bubbling at high concentrations can indicate fast decomposition and NO release.
Experimental Considerations
Q7: How can I achieve a sustained and controlled release of NO in my experiment?
You can achieve a more sustained NO release by choosing a NONOate with a longer half-life at your experimental pH and temperature. For example, DETA NONOate has a much longer half-life than PROLI NONOate at pH 7.4.[4]
Q8: Why is the timing of my measurements critical when using NONOates?
The concentration of NO in your solution will change over time as the NONOate decomposes. The rate of this decomposition is determined by the specific NONOate's half-life. Therefore, it is crucial to perform your experimental measurements at consistent time points after the addition of the NONOate to ensure reproducibility.
Quantitative Data on NONOate Stability
The stability of a NONOate is typically described by its half-life (t½), which is the time it takes for half of the compound to decompose and release nitric oxide. The half-life is highly dependent on the pH and temperature of the solution.
| NONOate | Half-life (t½) at pH 7.4, 22-25°C | Half-life (t½) at pH 7.4, 37°C |
| PROLI NONOate | ~3.5 minutes | ~1.8 seconds |
| DPTA NONOate | 300 minutes | - |
| DETA NONOate | 56 hours | 20 hours |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Here are generalized protocols for common methods used to assess the stability of NONOate solutions. Note: These protocols may need to be optimized for your specific NONOate and experimental setup.
UV-Vis Spectroscopy for Monitoring NONOate Decomposition
Principle: Many NONOates have a characteristic UV absorbance that disappears as the compound decomposes. By monitoring the decrease in absorbance over time, you can determine the decomposition rate and half-life.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
NONOate stock solution (in 0.01 M NaOH)
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for your specific NONOate (e.g., around 250 nm for many common NONOates).
-
Equilibrate the experimental buffer in the cuvette to the desired temperature.
-
Add a small volume of the NONOate stock solution to the buffer in the cuvette to achieve the desired final concentration.
-
Immediately start recording the absorbance at regular time intervals.
-
Continue recording until the absorbance has decreased significantly (e.g., by at least half).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot is the negative of the first-order rate constant (-k).
-
Calculate the half-life using the equation: t½ = 0.693 / k.
Griess Assay for Quantifying Nitrite Production
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable end-product of NO in aqueous solutions. The amount of nitrite formed is proportional to the amount of NO released.
Materials:
-
Microplate reader capable of measuring absorbance at 540-550 nm
-
96-well microplate
-
Griess Reagent system (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solution
-
NONOate solution in your experimental buffer
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
At various time points after initiating NONOate decomposition, take aliquots of your NONOate solution.
-
Add the Griess reagents to your samples and standards in the microplate according to the manufacturer's instructions. This typically involves a two-step addition with a short incubation period after each step.[5]
-
A pink/magenta color will develop in the presence of nitrite.
-
Measure the absorbance of the wells at 540-550 nm within 30 minutes of color development.
-
Subtract the absorbance of a blank (buffer only) from your sample and standard readings.
-
Use the standard curve to determine the concentration of nitrite in your samples at each time point.
-
Plot the nitrite concentration versus time to visualize the NO release profile.
High-Performance Liquid Chromatography (HPLC) for Separation of NONOate and Degradation Products
Principle: HPLC can be used to separate the intact NONOate from its amine degradation product. By quantifying the peak area of the NONOate over time, you can determine its stability.
General Method (requires optimization):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18 or Phenyl) is often a good starting point.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve separation.
-
Detection: Set the UV detector to the λmax of the NONOate.
Procedure:
-
Prepare your NONOate solution in the experimental buffer.
-
At various time points, inject an aliquot of the solution onto the HPLC system.
-
Record the chromatograms and identify the peak corresponding to the intact NONOate.
-
Measure the peak area of the NONOate at each time point.
-
Plot the peak area versus time to monitor the decomposition of the NONOate.
Visualizations
Signaling Pathway of NO Released from NONOates
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of Protocols for Nitric Oxide (NO) Detection Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with nitric oxide (NO) detection assays.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during NO detection experiments using two primary methods: the Griess assay and fluorescent probes.
Griess Assay for Nitrite Detection
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).
Frequently Asked Questions (FAQs):
-
Q1: What is the principle of the Griess assay? A1: The Griess assay is a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilic acid to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye, which can be measured spectrophotometrically at ~540 nm.[1][2][3][4]
-
Q2: What is the lowest detectable concentration of nitrite with the Griess assay? A2: The limit of detection for the Griess assay is typically around 1.5 µM to 2.5 µM of nitrite.[2][5]
-
Q3: Can I use serum-containing media for my cell culture samples? A3: It is recommended to use serum-free media, as serum can contain endogenous nitrite and other interfering substances. If serum must be used, a background control with media and serum alone is essential.
-
Q4: How long is the colored product of the Griess reaction stable? A4: The signal from the azo dye is generally stable for about an hour after the addition of the Griess reagents.[1] However, it is best to measure the absorbance within 30-60 minutes.[1][5]
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| High Background Reading | Contaminated reagents or water. | Use high-purity water and fresh reagents. Prepare a "reagent blank" to check for contamination. |
| Phenol red in culture media. | Use phenol red-free media for the experiment. | |
| Endogenous nitrite in serum. | Use serum-free media or perform a background subtraction with a media-only control. | |
| Low or No Signal | Insufficient NO production by cells. | Ensure cells are properly stimulated to produce NO. Include a positive control (e.g., cells treated with a known NO donor like sodium nitroprusside or LPS). |
| Incorrect wavelength used for measurement. | Measure absorbance at the optimal wavelength, typically between 520-590 nm, with 540-548 nm being common.[1][2][3] | |
| Reagents are old or degraded. | Prepare fresh Griess reagents. The NED solution is particularly sensitive to light and air oxidation.[3] | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for the standard curve. |
| Temperature fluctuations. | Perform the incubation steps at a consistent room temperature. | |
| Bubbles in microplate wells. | Ensure there are no bubbles in the wells before reading the absorbance, as they can interfere with the light path. | |
| Precipitate Formation | Sample pH is not acidic enough. | The Griess reaction requires an acidic environment. Ensure the Griess reagents are properly acidified. |
| High protein concentration in the sample. | Deproteinize samples, for instance, by using a 10 kDa molecular weight cut-off filter.[1] |
Fluorescent Probes for Intracellular NO Detection (e.g., DAF-FM Diacetate)
Fluorescent probes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate are used for real-time detection of NO in living cells.
Frequently Asked Questions (FAQs):
-
Q1: How does DAF-FM diacetate work? A1: DAF-FM diacetate is a cell-permeable, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative.[6][7]
-
Q2: What are the excitation and emission wavelengths for DAF-FM? A2: The excitation maximum is approximately 495 nm, and the emission maximum is around 515 nm.[8][9]
-
Q3: Can I use DAF-FM in buffers containing serum or phenol red? A3: Caution should be exercised as serum and phenol red may affect the fluorescence. Serum esterases can cleave the dye before it enters the cells. If serum is necessary, it should be heat-inactivated.[6][10]
-
Q4: How should I store DAF-FM diacetate? A4: The dry powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in aliquots to avoid freeze-thaw cycles.[6][8][10]
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Wash cells thoroughly after loading with DAF-FM diacetate to remove any excess probe.[8][9] |
| Autofluorescence from cells or media. | Image an unstained cell sample to determine the level of autofluorescence. Use phenol red-free media.[11] | |
| Probe concentration is too high. | Titrate the DAF-FM diacetate concentration to find the optimal concentration that gives a good signal-to-noise ratio. A starting range of 1-10 µM is suggested.[6][8][9] | |
| Low or No Fluorescence Signal | Inefficient probe loading. | Increase the incubation time or temperature. Ensure cells are healthy and have active esterases. |
| Low NO production. | Use a positive control, such as treating cells with an NO donor (e.g., DEA NONOate), to confirm the probe is working.[10] | |
| Photobleaching. | Minimize exposure of the stained cells to the excitation light. Use an anti-fade mounting medium if fixing cells. | |
| Cell Death or Toxicity | Probe concentration is too high. | Reduce the concentration of DAF-FM diacetate. |
| Extended incubation times. | Optimize the incubation time to the shortest duration that allows for sufficient probe loading and de-esterification. | |
| DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%). | |
| Inconsistent Staining | Uneven probe loading. | Ensure a single-cell suspension and uniform mixing when adding the probe. |
| Variation in cell health or density. | Plate cells at a consistent density and ensure they are healthy and in the logarithmic growth phase. |
II. Experimental Protocols
Protocol for Griess Assay in 96-Well Plate
Materials:
-
Griess Reagent Kit (containing sulfanilamide and NED solutions)
-
Nitrite standard (e.g., sodium nitrite)
-
Phenol red-free cell culture medium
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM nitrite standard solution by diluting a stock solution in the same medium used for your samples.
-
Perform serial dilutions to create standards ranging from approximately 1.56 µM to 100 µM.[5] Also include a blank (0 µM).
-
Add 50 µL of each standard in duplicate or triplicate to the wells of the 96-well plate.[5]
-
-
Sample Preparation:
-
Collect 50 µL of cell culture supernatant from each well of your experiment and transfer to the 96-well plate for the Griess assay.
-
-
Griess Reaction:
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of your samples from the standard curve.
-
Protocol for Intracellular NO Detection with DAF-FM Diacetate
Materials:
-
DAF-FM diacetate
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
-
Cells of interest
Procedure:
-
Preparation of DAF-FM Diacetate Stock Solution:
-
Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.[8] Store aliquots at -20°C.
-
-
Cell Preparation:
-
Plate cells and allow them to adhere (for adherent cells) or prepare a cell suspension at a density of approximately 1 x 10⁶ cells/mL.[10]
-
-
Loading Cells with DAF-FM Diacetate:
-
Washing and De-esterification:
-
NO Stimulation and Detection:
-
Treat the cells with your experimental compounds to stimulate NO production.
-
Include positive (e.g., NO donor) and negative controls.
-
Detect the fluorescent signal using a fluorescence microscope or flow cytometer with excitation at ~495 nm and emission at ~515 nm.
-
III. Visualizations
Caption: Workflow for the Griess assay.
Caption: Workflow for intracellular NO detection using DAF-FM.
Caption: Simplified nitric oxide signaling pathway.
References
- 1. abcam.cn [abcam.cn]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Nitrate - Wikipedia [en.wikipedia.org]
- 5. promega.com [promega.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. sfrbm.org [sfrbm.org]
- 8. ulab360.com [ulab360.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DAF-FM DA [bdbiosciences.com]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
Technical Support Center: Addressing IPA/NO Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues with Isopropylamine/Nitric Oxide (IPA/NO) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is IPA/NO and why is it used in research? A1: Isopropylamine/Nitric Oxide (IPA/NO) is a compound belonging to the diazeniumdiolate (NONOate) class. NONOates are valued in research because they spontaneously decompose in aqueous solutions to release nitric oxide (NO) in a predictable, pH- and temperature-dependent manner.[1] This property makes them excellent tools for studying the diverse biological effects of NO and its redox-related species, nitroxyl (HNO).[2]
Q2: What are the primary causes of IPA/NO precipitation in experimental media? A2: Precipitation of IPA/NO typically occurs for two main reasons:
-
Poor Initial Dissolution: The compound may not have been fully dissolved when preparing the concentrated stock solution. NONOates are more stable and soluble as their anionic salts, which requires an alkaline environment.
-
Change in Solvent Environment: When an organic stock solution of a poorly water-soluble compound is added to an aqueous medium, the compound can "crash out" or precipitate. This is a common challenge for many active pharmaceutical ingredients (APIs).[3][4]
Q3: How do pH and temperature impact the solubility and stability of IPA/NO? A3: Both pH and temperature are critical factors. NONOates are generally stable as solid salts but begin to decompose once dissolved in an aqueous solution.[1] The rate of decomposition and NO release is faster at lower pH values and higher temperatures.[1] For instance, the half-life of IPA/NO is approximately 3 minutes at room temperature (22-25°C) and physiological pH (7.4).[1]
Q4: Can I use Dimethyl Sulfoxide (DMSO) to prepare my IPA/NO stock solution? A4: While DMSO is a common solvent for water-insoluble compounds, its use in cell-based assays must be carefully controlled. Even at low concentrations (e.g., 0.25-0.5%), DMSO can have inhibitory or stimulatory effects on cellular processes, which could interfere with the interpretation of results.[5] If DMSO is used, it is critical to maintain a consistent final concentration across all experimental conditions, including vehicle controls.[5]
Q5: What is the best practice for preparing and storing IPA/NO solutions? A5: Due to their limited stability in solution, it is highly recommended to prepare IPA/NO solutions immediately before use.[1] Stock solutions of NONOates are typically prepared by dissolving the solid compound in a cold, dilute base (e.g., 10 mM NaOH) to form the stable anion. This alkaline stock can then be diluted into the final physiological buffer or cell culture medium to initiate NO release.
Troubleshooting Guide
Problem: My IPA/NO solution is cloudy or shows immediate precipitation upon preparation.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | The solid IPA/NO was not fully dissolved. Ensure you are preparing the stock solution in a cold, dilute base (e.g., 10 mM NaOH) to maximize solubility. Gentle vortexing can aid dissolution. |
| Incorrect Solvent | The chosen solvent is not appropriate. For NONOates, initial dissolution in a small amount of dilute, cold NaOH is the standard method before further dilution into aqueous buffers. |
| Degradation | The solution was prepared at too high a temperature or the stock has been stored for too long, leading to decomposition products that may be less soluble. Always prepare solutions fresh using ice-cold buffers. |
Problem: The solution is clear initially but forms a precipitate when added to my cell culture medium.
| Possible Cause | Recommended Solution |
| Local Concentration Shock | Adding the concentrated stock directly to the medium can create a localized area of high concentration, causing the compound to precipitate. To avoid this, add the stock solution dropwise while gently swirling the medium. |
| Media Component Interaction | Components in complex media (e.g., proteins, salts) could potentially interact with the compound, reducing its solubility. Test the solubility in a simpler buffer (e.g., PBS) first to identify if media components are the issue. |
| pH Shift | The pH of your stock solution and the final medium are significantly different, causing a rapid change in pH that affects solubility. Ensure the buffering capacity of the final medium is sufficient to handle the addition of the alkaline stock solution without drastic pH changes. |
Experimental Protocols & Data
Protocol: Preparation of IPA/NO Stock Solution
This protocol outlines the standard procedure for preparing a fresh, concentrated stock solution of IPA/NO.
Materials:
-
IPA/NO solid compound
-
Sterile 10 mM Sodium Hydroxide (NaOH) solution, pre-chilled to 4°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of solid IPA/NO in a sterile microcentrifuge tube on ice.
-
Add the appropriate volume of ice-cold 10 mM NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Immediately cap the tube and vortex gently for 30-60 seconds until the solid is completely dissolved. The solution should be clear.
-
Keep the stock solution on ice at all times and use it within 30 minutes of preparation for maximum potency.
Protocol: Dosing IPA/NO in an In Vitro Assay
Procedure:
-
Bring your cell culture plates or assay buffer to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution of your freshly prepared IPA/NO stock solution in the final assay medium to achieve the desired working concentrations.
-
When adding the IPA/NO solution to the final medium or directly to cell culture wells, add it dropwise while gently agitating the plate or tube to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Immediately proceed with your experimental measurements, accounting for the known half-life of IPA/NO at your experimental pH and temperature.
Reference Data: Half-Lives of Common NONOates
The rate of NO release is a critical experimental parameter. The table below summarizes the half-lives of several common NONOates under physiological conditions.
| NONOate Compound | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of Compound |
| PROLI NONOate | ~1.8 seconds[1] | 2[1] |
| MAHMA NONOate | ~1 minute[1] | 2[1] |
| DEA NONOate | ~2 minutes[1] | 1.5[1] |
| PAPA NONOate | ~15 minutes[1] | Not specified |
| DETA NONOate | ~20 hours | Not specified |
| (Data compiled from various sources, primarily focused on NONOate characteristics in aqueous solutions)[1] |
Visual Guides
IPA/NO Decomposition and NO Release
The following diagram illustrates the fundamental process of IPA/NO decomposition in an aqueous environment to release its active molecules.
Caption: Workflow of IPA/NO decomposition and release of NO/HNO.
Troubleshooting Flowchart for IPA/NO Precipitation
This flowchart provides a logical sequence of steps to diagnose and resolve precipitation issues during your experiment.
Caption: Troubleshooting flowchart for IPA/NO precipitation issues.
Canonical NO Signaling Pathway
Once released, NO primarily acts by activating soluble guanylate cyclase (sGC), a key signaling pathway in many cell types.[1]
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic generation of the NO/HNO-releasing IPA/NO anion at controlled rates in physiological media using β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. agnopharma.com [agnopharma.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Large-Scale NONOate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the large-scale synthesis of diazeniumdiolates (NONOates).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during large-scale NONOate synthesis?
A1: The most critical parameters are:
-
Temperature: The reaction of amines with nitric oxide (NO) is often exothermic. Proper temperature control is crucial to prevent side reactions and decomposition of the product.
-
Pressure: Maintaining a consistent and appropriate pressure of high-purity nitric oxide gas is essential for driving the reaction to completion and ensuring reproducible results.
-
Purity of Reagents: The amine, solvent, and nitric oxide gas must be of high purity. Impurities, especially water and oxygen, can lead to the formation of byproducts and degradation of the NONOate.
-
Agitation: Efficient mixing is required to ensure good gas-liquid mass transfer, allowing the nitric oxide to react effectively with the amine.
-
pH Control: NONOates are typically stable in alkaline conditions (pH > 8.0) and decompose rapidly in acidic environments.[1] Post-synthesis, maintaining a basic pH is critical for stability and storage.[1][2]
Q2: How should I store large quantities of synthesized NONOates?
A2: Solid NONOates should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) to prevent degradation from moisture and air.[2][3] Alkaline stock solutions (e.g., in 0.01 M NaOH) are also a viable storage method and can be stable at 0°C for up to 24 hours.[2] For primary amine NONOates, which can be inherently less stable, cold storage is especially important.[3]
Q3: What are the primary safety concerns when scaling up NONOate synthesis?
A3: The primary safety concerns include:
-
Handling of Nitric Oxide: NO is a toxic gas. The synthesis must be conducted in a well-ventilated fume hood or a dedicated, contained system. A NO gas detector should be in place.
-
High-Pressure Gas: Handling high-pressure cylinders of NO requires appropriate regulators and secure lines.
-
Exothermic Reaction: The potential for a runaway reaction exists if temperature is not adequately controlled, which could lead to a rapid increase in pressure within the reactor.
-
Product Instability: Some NONOates, particularly those derived from primary amines, can be unstable and may decompose unexpectedly.[4] Small-scale stability tests are recommended before proceeding with large-scale production.
Q4: How can I confirm the identity and purity of my synthesized NONOate?
A4: A combination of analytical techniques should be used:
-
UV-Vis Spectroscopy: NONOates have a characteristic UV absorbance (e.g., DETA/NO at ~252 nm) that can be used for quantification.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the parent amine and the successful formation of the NONOate adduct.
-
FTIR Spectroscopy: Infrared spectroscopy can identify the characteristic N-N=O functional group.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Nitric Oxide Leak | Check all fittings and connections of the gas delivery system for leaks using a soap solution or an electronic leak detector. |
| Insufficient NO Pressure | Ensure the NO cylinder has adequate pressure and that the regulator is set to the protocol-specified pressure. Increase pressure incrementally if necessary. |
| Poor Gas Dispersion | Increase the agitation/stirring speed to improve the gas-liquid interface. Consider using a fritted gas dispersion tube for better NO distribution. |
| Presence of Oxygen/Moisture | Use anhydrous solvents and thoroughly dry all glassware. Purge the reaction vessel with an inert gas (argon or nitrogen) before introducing nitric oxide. |
| Incorrect Temperature | Verify the reaction temperature. If the reaction is exothermic, ensure the cooling system is functioning effectively. |
Problem 2: Product Decomposes During or After Synthesis
| Potential Cause | Suggested Solution |
| Acidic Conditions | NONOates decompose rapidly at low pH.[1] Ensure the reaction mixture and any subsequent solutions used for workup are basic (pH > 8.0). Use a base like sodium methoxide or NaOH as required by the protocol. |
| Exposure to Air/Moisture | The product is sensitive to moisture and air.[2] Handle the final product under an inert atmosphere (e.g., in a glove box) and store it in a desiccated environment. |
| High Temperature | Overheating during the reaction or solvent removal can cause decomposition. Use a low-temperature bath for the reaction and remove the solvent under reduced pressure without excessive heating. |
| Inherent Instability | Primary amine-derived NONOates are known to be less stable.[3][4] If working with such compounds, handle them quickly, store them at very low temperatures (-80°C), and use them shortly after synthesis. |
Problem 3: Oily Product Instead of Crystalline Solid
| Potential Cause | Suggested Solution |
| Residual Solvent | The product may not be fully dry. Dry the product under high vacuum for an extended period. |
| Impurities | Byproducts or unreacted starting material can prevent crystallization. Purify the product by recrystallization from an appropriate solvent system or by precipitation. |
| Incorrect Precipitation/Crystallization Solvent | The solvent used to precipitate the NONOate may be unsuitable. Test different anti-solvents on a small scale to find one that induces crystallization. Ether is commonly used to precipitate NONOate salts.[3] |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in NONOate synthesis.
Experimental Protocols & Data
Detailed Protocol: Large-Scale Synthesis of DETA/NO
This protocol describes the synthesis of Diethylamine NONOate (DETA/NO) on a multi-gram scale.
Materials:
-
Diethylenetriamine (DETA), high purity (≥99%)
-
Nitric Oxide (NO) gas, high purity (≥99.5%)
-
Sodium Methoxide (NaOMe), 25% solution in methanol
-
Anhydrous Diethyl Ether
-
Anhydrous Acetonitrile
-
Argon or Nitrogen gas (inert)
-
High-pressure reaction vessel (Parr reactor or similar) equipped with a stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
Procedure:
-
Vessel Preparation: Thoroughly clean and dry the pressure reaction vessel. Assemble it and purge with argon or nitrogen for 30 minutes to ensure an inert atmosphere.
-
Reagent Preparation: In a separate flask under an inert atmosphere, dissolve diethylenetriamine (e.g., 50 g) in anhydrous acetonitrile (e.g., 500 mL). Add sodium methoxide solution (1 equivalent).
-
Reaction Setup: Transfer the amine/methoxide solution to the reaction vessel via cannula. Seal the vessel.
-
Pressurization: Begin stirring the solution vigorously. Pressurize the vessel with nitric oxide gas to 5 atmospheres (approx. 75 psi).
-
Reaction: Maintain the reaction at room temperature (20-25°C). The reaction is exothermic; use a cooling bath to keep the temperature in the desired range. Continue the reaction for 12-24 hours. The pressure will drop as the NO gas is consumed. Maintain the pressure by adding more NO gas as needed.
-
Venting: After the reaction is complete (pressure no longer drops), carefully and slowly vent the excess NO gas into a chemical scrubber (e.g., a solution of potassium permanganate).
-
Product Isolation: Purge the vessel with argon. Transfer the resulting slurry to a separate flask under an inert atmosphere.
-
Precipitation: Add anhydrous diethyl ether (e.g., 1 L) to the slurry to fully precipitate the DETA/NO sodium salt.
-
Filtration and Washing: Filter the white solid product under a blanket of argon using a Büchner funnel. Wash the solid liberally with anhydrous diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under high vacuum for at least 12 hours to yield a fine white powder.
-
Storage: Store the final product in a sealed container under argon in a freezer (-20°C or lower).
Data Presentation
Table 1: Effect of Reaction Parameters on DETA/NO Synthesis
The following table summarizes hypothetical data from optimization experiments for a 100g scale synthesis of DETA/NO.
| Run ID | NO Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Purity (by UV-Vis) |
| LS-01 | 3 | 25 | Acetonitrile | 75 | 96% |
| LS-02 | 5 | 25 | Acetonitrile | 88 | 98% |
| LS-03 | 7 | 25 | Acetonitrile | 89 | 98% |
| LS-04 | 5 | 15 | Acetonitrile | 85 | 99% |
| LS-05 | 5 | 35 | Acetonitrile | 82 | 94% |
| LS-06 | 5 | 25 | Tetrahydrofuran | 65 | 95% |
Signaling Pathway Visualization
Caption: A simplified diagram showing the reaction of a secondary amine with NO.
References
- 1. NONOate - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of IPA/NO as a Nitric Oxide Donor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isopropylamine/nitric oxide (IPA/NO) as a nitric oxide (NO) donor against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate NO donors for research and therapeutic development.
Executive Summary
Isopropylamine/nitric oxide (IPA/NO), a member of the diazeniumdiolate (NONOate) class of compounds, is a valuable tool in the study of nitric oxide signaling. Unlike many other NO donors, IPA/NO is recognized primarily as a donor of nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide. While it also releases some NO, its unique profile as an HNO donor confers distinct pharmacological properties, including potent vasodilation and inhibition of platelet aggregation. This guide compares the performance of IPA/NO with other classes of NO donors, namely other NONOates, S-nitrosothiols, and organic nitrates, based on key efficacy parameters.
Data Presentation: Comparison of Nitric Oxide Donors
The following table summarizes the key quantitative data for IPA/NO and selected alternative NO donors. This allows for a direct comparison of their release kinetics and biological potency.
| NO Donor Class | Compound | Half-life (t½) at 37°C, pH 7.4 | EC₅₀ Vasodilation | IC₅₀ Platelet Aggregation | Primary Release Product |
| Diazeniumdiolate | IPA/NO | ~2 minutes | Data not available | Data not available | HNO / NO |
| DETA/NO | ~20 hours[1] | Data not available | Data not available | NO | |
| PROLI/NO | ~1.8 seconds[1] | Data not available | Data not available | NO | |
| S-nitrosothiol | GSNO | Variable | ~0.32 µM (rat aorta)[2] | Data not available | NO |
| SNAP | ~5-6 hours | Data not available | Data not available | NO | |
| Organic Nitrate | Nitroglycerin | ~1-4 minutes | Data not available | Data not available | NO |
Note: EC₅₀ and IC₅₀ values can vary significantly depending on the experimental conditions, tissue type, and species. The data presented here are for comparative purposes. Further investigation into specific experimental contexts is recommended.
Signaling Pathways
The biological effects of IPA/NO are primarily mediated by the actions of HNO, which follows a distinct signaling pathway compared to NO.
HNO Signaling Pathway
The vasodilatory effects of HNO are largely independent of the canonical NO-sGC-cGMP pathway. Instead, HNO is thought to activate potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Additionally, HNO can stimulate the release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator, from sensory nerves.
NO Signaling Pathway
In contrast, traditional NO donors exert their effects through the well-established nitric oxide-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the efficacy of IPA/NO and other NO donors.
Measurement of NO/Nitrite Release using the Griess Assay
This protocol outlines the quantification of nitrite, a stable breakdown product of NO, in solution as an indicator of NO release from a donor compound.
Materials:
-
Greiss Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare a stock solution of the NO donor (e.g., IPA/NO) in PBS.
-
Incubate the NO donor solution at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Prepare a standard curve by serially diluting the sodium nitrite standard in PBS.
-
In a 96-well plate, add 50 µL of each standard and each time-point sample from the NO donor incubation.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Vasodilation Assay using Wire Myography
This protocol describes the use of an isolated organ bath and wire myograph to assess the vasodilatory effects of NO donors on arterial segments.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery).
-
Wire myograph system with a force transducer.
-
Krebs-Henseleit physiological salt solution (PSS).
-
Carbogen gas (95% O₂, 5% CO₂).
-
Vasoconstrictor agent (e.g., phenylephrine, U46619).
-
NO donor stock solutions.
Procedure:
-
Dissect and clean the desired artery in cold PSS.
-
Cut the artery into 2-3 mm rings.
-
Mount the arterial rings on the wires of the myograph jaws in the organ bath chambers containing PSS at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined by a normalization procedure).
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Once the contraction is stable, cumulatively add increasing concentrations of the NO donor to the organ bath at set time intervals.
-
Record the changes in isometric tension until a maximal relaxation response is achieved.
-
The relaxation at each concentration is expressed as a percentage of the pre-contracted tension.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry
This protocol details the measurement of platelet aggregation and its inhibition by NO donors using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from fresh whole blood.
-
Light transmission aggregometer.
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
NO donor stock solutions.
-
Saline.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of citrated whole blood.
-
Calibrate the aggregometer with PRP set to 0% aggregation and PPP to 100% aggregation.
-
Place a cuvette with PRP in the heating block of the aggregometer at 37°C with a stir bar.
-
Add the NO donor or vehicle control to the PRP and incubate for a specified period.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Generate concentration-response curves for the NO donor's inhibitory effect on agonist-induced platelet aggregation and calculate the IC₅₀ value.
Experimental Workflow
The following diagram illustrates the general workflow for validating the efficacy of an NO donor.
References
A Comparative Guide to Nitric Oxide Donors: IPA/NO vs. Other Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isopropylamine NONOate (IPA/NO) with other widely used nitric oxide (NO) and nitroxyl (HNO) donors. The information presented is supported by experimental data to aid in the selection of appropriate donors for research and drug development applications.
Introduction to Nitric Oxide Donors
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes.[1] Its therapeutic potential is significant, but its short half-life and reactive nature necessitate the use of NO donor compounds. These molecules release NO under specific conditions, allowing for controlled delivery. This guide focuses on comparing IPA/NO, a diazeniumdiolate (NONOate) that can release both NO and nitroxyl (HNO), with other major classes of NO donors.
Key Classes of Nitric Oxide Donors
The primary classes of NO donors discussed in this guide are:
-
Diazeniumdiolates (NONOates): These compounds are characterized by the [N(O)NO]⁻ functional group and spontaneously release NO in a pH-dependent manner. They are categorized based on the amine they are derived from (primary or secondary).[2]
-
S-Nitrosothiols (RSNOs): These are organic compounds containing a nitroso group attached to a sulfur atom. Their decomposition to release NO can be triggered by light, heat, or metal ions. A common example is S-Nitrosoglutathione (GSNO).
-
Sodium Nitroprusside (SNP): A metal-nitrosyl complex that requires enzymatic reduction or interaction with sulfhydryl-containing molecules to release NO.[3] It is often used in clinical settings.[3]
-
Angeli's Salt: An inorganic compound that is a well-established donor of HNO.[3]
Quantitative Comparison of Donor Properties
The selection of an appropriate NO or HNO donor is critically dependent on its release kinetics and the specific species it generates. The following table summarizes key quantitative data for IPA/NO and other representative donors at physiological pH (7.4) and 37°C, unless otherwise specified.
| Donor Compound | Class | Half-life (t½) | Moles of NO/HNO Released per Mole of Donor | Predominant Species Released |
| IPA/NO | Primary Amine NONOate | ~3 minutes (for the IPA/NO anion)[4] | Varies with pH | Dual donor of HNO and NO[3] |
| DETA/NO | Secondary Amine NONOate | 20 hours[5][6] | 2 moles of NO[5][6] | NO |
| Sodium Nitroprusside (SNP) | Metal-Nitrosyl | ~2 minutes (in circulation)[3] | 1 mole of NO (per molecule of SNP) | NO |
| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | Hours (highly dependent on buffer and GSH concentration)[7] | Varies | NO |
| Angeli's Salt | Inorganic HNO Donor | pH-independent between pH 4-8[8] | 1 mole of HNO | HNO |
Biological Effects: A Comparative Overview
The distinct chemical entities released by these donors lead to different biological effects. A key differentiator is the activation of soluble guanylyl cyclase (sGC), a primary receptor for NO.
Vasodilation
Vasodilation is a hallmark effect of NO, primarily mediated through the activation of sGC and subsequent cGMP production.
| Donor Compound | Vasodilatory Effect | Potency (pEC50) |
| IPA/NO | Induces vasorelaxation | Not explicitly found |
| Sodium Nitroprusside (SNP) | Potent vasodilator | 6.27 ± 0.04 (in U46619 pre-contracted human umbilical artery)[4] |
Cytotoxicity
The cytotoxic effects of NO donors are a critical consideration in their therapeutic application. The following table provides a qualitative comparison.
| Donor Compound | In Vitro Cytotoxicity |
| IPA/NO | Data not extensively found in direct comparison |
| DETA/NO | Can induce cytotoxicity at higher concentrations |
| Sodium Nitroprusside (SNP) | Can exhibit cytotoxicity, partly due to the release of cyanide ions.[9] |
| S-Nitrosoglutathione (GSNO) | Generally considered to have lower cytotoxicity |
Signaling Pathways
The signaling pathways activated by NO and HNO, while overlapping, have distinct features.
NO-cGMP Signaling Pathway
Nitric oxide diffuses into smooth muscle cells and binds to the heme group of soluble guanylyl cyclase (sGC), activating the enzyme to produce cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.
References
- 1. osti.gov [osti.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. DailyMed - SODIUM NITROPRUSSIDE injection, solution, concentrate [dailymed.nlm.nih.gov]
- 4. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
A Comparative Analysis of NONOate Decomposition Rates for Nitric Oxide Research
For researchers, scientists, and drug development professionals, the selection of a suitable nitric oxide (NO) donor is a critical decision that profoundly impacts experimental outcomes. Diazeniumdiolates, commonly known as NONOates, are a versatile class of NO donors that spontaneously release nitric oxide under physiological conditions. The rate of this release is a key parameter that dictates their suitability for various biological applications. This guide provides a comparative analysis of the decomposition rates of four commonly used NONOates: DPTA NONOate, DETA NONOate, PAPA NONOate, and PROLI NONOate, supported by experimental data and detailed methodologies.
Comparative Decomposition Data of Common NONOates
The decomposition of NONOates follows first-order kinetics, and their stability is highly dependent on pH and temperature.[1][2] The rate of NO release is typically characterized by the half-life (t½) of the compound, which is the time required for half of the NONOate to decompose. The decomposition rate constant (k) can be calculated from the half-life using the equation: k = 0.693 / t½.
The following table summarizes the decomposition data for DPTA NONOate, DETA NONOate, PAPA NONOate, and PROLI NONOate at physiological pH (7.4) and different temperatures.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Rate Constant (k) at 37°C, pH 7.4 (s⁻¹) | Half-life (t½) at 22-25°C, pH 7.4 | Rate Constant (k) at 22-25°C, pH 7.4 (s⁻¹) | Moles of NO Released per Mole of NONOate |
| PROLI NONOate | ~1.8 seconds[2] | ~0.385 | - | - | 2[2] |
| PAPA NONOate | ~15 minutes[2] | ~7.7 x 10⁻⁴ | ~77 minutes[2] | ~1.5 x 10⁻⁴ | 2[2] |
| DPTA NONOate | ~3 hours[2] | ~6.4 x 10⁻⁵ | ~5 hours[2] | ~3.8 x 10⁻⁵ | 2[2] |
| DETA NONOate | ~20 hours[3] | ~9.6 x 10⁻⁶ | ~56 hours[3] | ~3.4 x 10⁻⁶ | 2[3] |
Experimental Protocol: Measuring NONOate Decomposition by UV-Vis Spectrophotometry
The decomposition of NONOates can be conveniently monitored by UV-Vis spectrophotometry. This method relies on the characteristic UV absorbance of the intact NONOate molecule, which disappears as it decomposes to release nitric oxide.
Materials:
-
NONOate of interest (e.g., DETA NONOate)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium hydroxide (NaOH, 0.01 M) for stock solution preparation
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the NONOate in 0.01 M NaOH. NONOates are generally more stable at alkaline pH.[4] The concentration of the stock solution can be determined by measuring its absorbance at the characteristic wavelength (e.g., λmax ≈ 252 nm for DETA NONOate) and using the molar extinction coefficient.[4]
-
Reaction Initiation: To initiate decomposition, dilute a small volume of the NONOate stock solution into pre-warmed phosphate buffer (pH 7.4) directly in a quartz cuvette. The final concentration of the NONOate should be sufficient to give a reliable absorbance reading (typically in the micromolar range).
-
Spectrophotometric Monitoring: Immediately place the cuvette in the temperature-controlled holder of the spectrophotometer set to the desired temperature (e.g., 37°C).
-
Data Acquisition: Record the absorbance at the characteristic wavelength at regular time intervals until the absorbance value stabilizes, indicating the complete decomposition of the NONOate.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a first-order reaction, this plot will yield a straight line.
-
The negative of the slope of this line is the decomposition rate constant (k).
-
The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
-
Visualizing Key Processes
To further aid in the understanding of the context and methodologies, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for determining NONOate decomposition rates.
Caption: Nitric Oxide Signaling Pathway.
Caption: Experimental Workflow for NONOate Decomposition Analysis.
References
Validating Experimental Findings: A Comparative Guide to Ingenuity Pathway Analysis (IPA) and Network Ontology Approaches
For researchers, scientists, and drug development professionals, interpreting complex 'omics data to validate experimental findings is a critical step in the research pipeline. This guide provides a comparative overview of using QIAGEN's Ingenuity Pathway Analysis (IPA), a powerful tool for analyzing and contextualizing 'omics data, with network ontology-based approaches for a deeper, more integrated understanding of biological systems.
Data Presentation: A Comparative Analysis
To illustrate the application of IPA in validating experimental findings, we present a summarized and adapted data table from a study investigating proteomic changes in the amygdala of individuals with Alcohol Use Disorder (AUD) compared to controls. This table showcases how quantitative proteomics data can be structured for IPA input and subsequent interpretation.
| Protein ID (UniProt) | Gene Symbol | Fold Change (AUD vs. Control) | p-value | IPA Predicted Regulation |
| P08758 | GABRA1 | -1.62 | 0.008 | Down-regulated |
| P63079 | OPRM1 | -1.55 | 0.012 | Down-regulated |
| P35372 | OXTR | -1.71 | 0.005 | Down-regulated |
| P01138 | TNF | 1.89 | 0.003 | Up-regulated |
| P10145 | IL6 | 1.95 | 0.002 | Up-regulated |
| Q9Y243 | TLR4 | 1.75 | 0.009 | Up-regulated |
Experimental Protocols
The generation of high-quality 'omics data is paramount for meaningful pathway analysis. Below are detailed methodologies for RNA sequencing (RNA-seq) and proteomics, two common experimental approaches that generate data suitable for IPA.
RNA Sequencing (RNA-seq) Protocol for Differential Gene Expression Analysis
This protocol outlines the key steps for preparing samples for RNA-seq to identify differentially expressed genes.
-
RNA Extraction:
-
Isolate total RNA from biological samples (e.g., tissues, cells) using a TRIzol-based method or a commercially available RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7.0 is recommended for optimal results.[1]
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library using polymerase chain reaction (PCR).
-
-
Sequencing:
-
Quantify the final library and assess its quality.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression by counting the number of reads that map to each gene.
-
Perform differential expression analysis to identify genes with statistically significant changes in expression between experimental groups.
-
Proteomics Protocol for Quantitative Mass Spectrometry
This protocol provides a general workflow for preparing protein samples for identification and quantification by mass spectrometry.[2]
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract total protein.[3]
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Denature the proteins using heat or chemical agents.
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a protease, most commonly trypsin.[4]
-
-
Peptide Cleanup and Fractionation:
-
Remove salts and detergents from the peptide mixture using a desalting column or solid-phase extraction.
-
For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
-
Identify peptides and proteins by searching the resulting spectra against a protein database.
-
Quantify the relative abundance of proteins between samples using label-free or label-based (e.g., TMT, SILAC) methods.
-
Mandatory Visualizations
Experimental Workflow for 'Omics Analysis and Validation
The following diagram illustrates a typical workflow from sample collection to biological interpretation using IPA.
Caption: A generalized workflow for experimental design and data analysis leading to biological validation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The following diagram illustrates a simplified version of this pathway, highlighting key components often analyzed in IPA.
References
A Researcher's Guide to Nitric Oxide Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, accurate quantification is paramount. This guide provides a comprehensive comparison of common NO detection methods, offering insights into their principles, performance, and optimal applications. Experimental data is presented to support these comparisons, enabling informed decisions for your specific research needs.
Nitric oxide, a fleeting yet crucial signaling molecule, plays a pivotal role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its transient nature, with a half-life of only a few seconds in biological systems, presents a significant challenge for direct and accurate measurement.[2] Consequently, a variety of direct and indirect methods have been developed, each with its own set of advantages and limitations. This guide will delve into the most prevalent techniques: the Griess assay, fluorescent probes, electrochemical sensors, electron paramagnetic resonance (EPR) spectroscopy, and chemiluminescence.
Comparative Analysis of NO Quantification Methods
The selection of an appropriate NO quantification method is contingent upon the specific experimental context, including the biological matrix, the expected NO concentration, and the desired spatiotemporal resolution. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Typical Sample Types | Detection Limit | Advantages | Disadvantages |
| Griess Assay | Indirect colorimetric detection of nitrite (NO₂⁻), a stable oxidation product of NO.[3][4] | Cell culture media, plasma, urine, tissue homogenates.[5][6] | ~0.5 µM[4] | Inexpensive, simple, high-throughput.[4] | Indirect measurement, susceptible to interference from other substances in complex media, low sensitivity.[4][7] |
| Fluorescent Probes | Direct detection of NO in living cells using probes that become fluorescent upon reaction with NO or its byproducts.[8][9] | Live cells, tissues.[8][9] | Down to pM range (probe-dependent).[10] | High sensitivity, allows for real-time imaging and subcellular localization.[8][9] | Potential for phototoxicity, probe leakage, and interference from other reactive oxygen species (ROS).[11] |
| Electrochemical Sensors | Direct measurement of NO via its oxidation or reduction at an electrode surface, generating a proportional electrical current.[12][13] | Aqueous solutions, cell cultures, in vivo measurements.[12][14] | As low as 40 nM.[12] | Real-time and continuous monitoring, high sensitivity and specificity.[7][12] | Sensor fouling by biological molecules can affect performance, requires specialized equipment.[14] |
| EPR Spectroscopy | Direct detection of the paramagnetic NO molecule after its reaction with a spin trap to form a stable radical adduct.[15][16] | Cell suspensions, tissue homogenates, perfusates.[17] | As low as 0.05 nM.[1] | Highly specific for NO, provides unambiguous identification.[15][16] | Requires specialized and expensive equipment, not suitable for real-time measurements in live cells.[18] |
| Chemiluminescence | Detection based on the reaction of NO with ozone (O₃), which produces light that is proportional to the NO concentration.[19][20] | Gas-phase samples (e.g., exhaled air), liquids after conversion of NO metabolites.[21][22] | Less than 1 ppb for gas-phase analyzers.[23] | Extremely sensitive and specific for NO.[24] | Primarily for gas-phase NO, liquid sample analysis is complex, requires specialized instrumentation.[25] |
Key Experimental Protocols
To ensure reproducibility and accuracy in NO quantification, adherence to well-defined experimental protocols is crucial. Below are outlines for two of the most commonly employed methods.
Griess Assay Protocol for Nitrite Quantification
The Griess assay is a straightforward colorimetric method that indirectly measures NO production by quantifying its stable end-product, nitrite.[3] The assay involves a two-step diazotization reaction.[4]
-
Sample Preparation:
-
For cell culture supernatants, centrifuge to remove cellular debris.
-
For plasma or serum, deproteinization is necessary to avoid interference. This can be achieved by ultrafiltration or by precipitation with zinc sulfate.[26]
-
For tissue homogenates, homogenize the tissue in a suitable buffer and centrifuge to pellet cellular debris.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same buffer or medium as the samples.
-
-
Griess Reaction:
-
Measurement:
-
Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.[3]
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Live-Cell Imaging of NO with Fluorescent Probes
Fluorescent probes enable the visualization and quantification of NO in living cells with high spatiotemporal resolution.[8] Diaminofluoresceins (DAFs) are a common class of NO-sensitive dyes.[9]
-
Cell Culture and Plating:
-
Culture cells of interest in an appropriate medium and plate them on a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe (e.g., DAF-FM diacetate) in anhydrous DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., Hank's Balanced Salt Solution) to the final working concentration.
-
Remove the cell culture medium and incubate the cells with the probe-containing buffer at 37°C for the recommended time (e.g., 30-60 minutes).
-
-
Washing:
-
Remove the probe-containing buffer and wash the cells with fresh physiological buffer to remove any excess, unloaded probe.
-
-
Stimulation (Optional):
-
If investigating stimulated NO production, add the stimulus of interest to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Acquire images at different time points to monitor changes in fluorescence intensity, which corresponds to changes in NO concentration.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
-
Normalize the fluorescence intensity to a control or baseline to determine the relative change in NO levels.
-
Visualizing Nitric Oxide's Role and Detection
To better understand the context of NO quantification, the following diagrams illustrate a key signaling pathway involving NO and a generalized workflow for its detection.
Caption: Nitric oxide signaling pathway in vasodilation.
Caption: Generalized workflow for NO quantification.
Conclusion
The accurate measurement of nitric oxide is fundamental to advancing our understanding of its complex roles in health and disease. This guide provides a comparative overview of the most common quantification methods, highlighting their respective strengths and weaknesses. For routine, high-throughput screening of NO metabolites in biological fluids, the Griess assay remains a cost-effective choice. For dynamic, real-time measurements in living cells, fluorescent probes offer unparalleled sensitivity and spatial resolution. Electrochemical sensors provide a robust platform for continuous in vitro and in vivo monitoring. When unambiguous identification and high specificity are paramount, EPR spectroscopy is the gold standard. Finally, for highly sensitive detection of gaseous NO, chemiluminescence analyzers are the preferred instrument. By carefully considering the experimental objectives and the characteristics of each method, researchers can select the most appropriate tool to unravel the intricate biology of nitric oxide.
References
- 1. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent probes for real-time measurement of nitric oxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent probes for real-time measurement of nitric oxide in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Nitric Oxide Sensors: Principles of Design and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of nitric oxide by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. resources.rndsystems.com [resources.rndsystems.com]
Unveiling Cellular Responses: A Comparative Guide to Isopropanol and Nitric Oxide
For researchers, scientists, and professionals in drug development, understanding the distinct cellular consequences of chemical exposure is paramount. This guide provides a comprehensive comparison of the cellular responses induced by isopropanol (IPA) and nitric oxide (NO), supported by experimental data and detailed methodologies. By dissecting their divergent signaling pathways and physiological effects, this document aims to equip researchers with the knowledge to better design experiments and interpret findings in the context of toxicology, immunology, and pharmacology.
Executive Summary
Isopropanol, a common solvent and disinfectant, primarily elicits cellular responses associated with cytotoxicity and immunosuppression. Its mechanisms involve the disruption of cell membranes, protein denaturation, and the inhibition of key transcription factors in immune cells. In contrast, nitric oxide, a gaseous signaling molecule, plays a multifaceted role in cellular physiology, acting as a key regulator of vasodilation, neurotransmission, and immune responses through well-defined signaling cascades. This guide will delve into the specifics of these responses, presenting quantitative data and experimental protocols to facilitate a deeper understanding of their differential impacts at the cellular level.
Comparative Data on Cellular Responses
The following tables summarize quantitative data from various studies, highlighting the distinct effects of IPA and NO on key cellular parameters.
Table 1: Effects of Isopropanol (IPA) on Cellular Responses
| Cellular Response | Cell Type | IPA Concentration | Observed Effect | Reference |
| Immunosuppression | Human T Lymphocytes & NK Cells | 0.08-0.16% (13-26 mM) | Detrimental to cell activity | |
| Dose-dependent inhibition of NFAT and AP-1 nuclear translocation | ||||
| Activated Lymphocytes | 0.08-0.16% | Down-regulation of IL-2, IFN-γ, and TNF-α production | ||
| Cell Proliferation | Caco-2 (Intestinal Epithelial) | 500 μM | 35% increase after 2h, 34% increase after 24h | |
| General Cytotoxicity | Microbial Cells | 70% | Protein denaturation and cell membrane disruption |
Table 2: Effects of Nitric Oxide (NO) on Cellular Responses
| Cellular Response | Cell Type | NO Donor/Concentration | Observed Effect | Reference |
| Vasodilation | Vascular Smooth Muscle Cells | Varies (EC50 values reported) | Activation of soluble guanylate cyclase (sGC) and cGMP production, leading to relaxation | |
| Apoptosis | Rat Vascular Smooth Muscle Cells | Sodium Nitroprusside (SNP) (0.5 to 4 mmol/l) | Induction of apoptosis confirmed by TUNEL and FACS analysis | |
| Human Prostate Cancer Cells | NO-donating NSAIDs (10-100 µM) | Induction of apoptosis via caspase-3 activation | ||
| Human Cholangiocarcinoma Cells | S-Nitroso-N-acetyl-d,l-penicillamine (SNAP) | Inhibition of etoposide-induced apoptosis downstream of cytochrome c release | ||
| Cell Signaling | Medium Spiny Neurons | SNAP (100 µM), DEANO (100 µM) | Large and homogeneous increase in cGMP levels |
Signaling Pathways and Mechanisms of Action
The cellular responses to IPA and NO are orchestrated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Isopropanol-Induced Immunosuppression
IPA exposure, particularly in immune cells, leads to the suppression of effector functions. This is primarily achieved by interfering with the nuclear translocation of key transcription factors, NFAT and AP-1, which are crucial for the expression of pro-inflammatory cytokines.
Caption: IPA-induced immunosuppressive signaling pathway.
Nitric Oxide-Mediated Vasodilation
The canonical signaling pathway for NO-induced vasodilation involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation.
Caption: NO-sGC-cGMP signaling pathway in vasodilation.
Divergent Primary Cellular Responses: IPA vs. NO
The fundamental difference in the cellular impact of IPA and NO lies in their primary mechanism of action. IPA acts as a non-specific cytotoxic agent at higher concentrations and as an inhibitor of specific signaling pathways at lower, physiologically relevant concentrations for immunosuppression. In contrast, NO functions as a specific signaling molecule, initiating a well-defined cascade of events.
Caption: Logical relationship of IPA and NO cellular responses.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
IPA or NO donor solution
-
Culture medium
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of IPA or an NO donor for the desired exposure time. Include untreated control wells.
-
Following treatment, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for ERK and c-Jun Activation
This technique is used to detect the phosphorylation and expression levels of specific proteins in a sample.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-c-Jun)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NFAT Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of NFAT from the cytoplasm to the nucleus upon cell stimulation.
Materials:
-
Cells cultured on coverslips
-
IPA solution
-
Cell stimulation agent (e.g., PMA and ionomycin)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NFAT)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Treat cells with IPA for the desired time, followed by stimulation to induce NFAT translocation.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with anti-NFAT primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
Measurement of Nitric Oxide Production (Griess Assay)
This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Cell culture supernatants
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solutions
-
96-well plate
-
Plate reader
Protocol:
-
Collect cell culture supernatants from treated and untreated cells.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add 50 µL of standards and samples to a 96-well plate in duplicate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
cGMP Assay (ELISA)
This competitive immunoassay measures the concentration of cGMP in cell lysates or culture supernatants.
Materials:
-
Cell lysates or supernatants
-
cGMP ELISA kit (containing cGMP-HRP conjugate, anti-cGMP antibody, and substrate)
-
96-well plate pre-coated with a capture antibody
-
Wash buffer
-
Stop solution
-
Plate reader
Protocol:
-
Prepare cell lysates or collect supernatants.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add cGMP-HRP conjugate and anti-cGMP antibody to each well.
-
Incubate the plate according to the kit instructions.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cGMP concentration in the samples based on the standard curve.
A Comparative Guide to Fast vs. Slow Releasing Nitric Oxide Donors for Researchers
In the realm of biomedical research and drug development, nitric oxide (NO) donors are invaluable tools for investigating the multifaceted roles of NO in physiological and pathological processes. The choice between a fast-releasing and a slow-releasing NO donor is critical, as the kinetics of NO liberation can profoundly influence experimental outcomes. This guide provides an objective comparison of these two classes of NO donors, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in selecting the appropriate tool for their studies.
Understanding Nitric Oxide Donors
Nitric oxide donors are a diverse group of chemical compounds that release nitric oxide under specific conditions. The rate of NO release is a key characteristic that distinguishes different donors and dictates their suitability for various applications. Fast-releasing donors provide a rapid, high-concentration burst of NO, mimicking acute physiological events, while slow-releasing donors offer a sustained, lower-level release of NO, more akin to chronic physiological or therapeutic scenarios.
Comparative Data of NO Donors
The selection of an appropriate NO donor is contingent on its release kinetics, which are typically characterized by the half-life (t½) of NO release under physiological conditions (pH 7.4, 37°C). The following table summarizes the properties of common fast and slow-releasing NO donors.
| NO Donor Class | Specific Donor | Release Profile | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of Donor | Activation Mechanism |
| NONOates | Diethylamine NONOate (DEA/NO) | Fast | ~2 minutes[1][2] | 1.5[1] | Spontaneous at physiological pH[3] |
| MAHMA NONOate | Fast | ~1 minute[3] | 2[3] | Spontaneous at physiological pH[3] | |
| PROLI NONOate | Very Fast | ~1.8 seconds[3] | 2[3] | Spontaneous at physiological pH[3] | |
| NONOates | Spermine NONOate (SPER/NO) | Slow | ~39 minutes[4] | 2[4] | Spontaneous at physiological pH[3] |
| DPTA NONOate | Slow | ~5 hours[5] | 2[3] | Spontaneous at physiological pH[3] | |
| DETA NONOate | Very Slow | ~20 hours[3] | 2[3] | Spontaneous at physiological pH[3] | |
| Organic Nitrates | Glyceryl trinitrate (Nitroglycerin) | Fast (in vivo) | Short (in vivo) | Variable | Enzymatic (e.g., mitochondrial ALDH2)[6] |
| Metallo-nitrosyls | Sodium Nitroprusside (SNP) | Fast (light/reducing agent dependent) | Variable | 1 | Light or reducing agents (e.g., thiols)[7][8][9] |
| S-nitrosothiols | S-nitroso-N-acetylpenicillamine (SNAP) | Moderate | ~4-5 hours | 1 | Thermal/photolytic decomposition, metal ion catalysis |
| S-nitrosoglutathione (GSNO) | Moderate | ~5-10 hours | 1 | Enzymatic and non-enzymatic decomposition |
Experimental Protocols
Accurate characterization of NO release is paramount for the interpretation of experimental results. Below are detailed methodologies for two common techniques used to quantify nitric oxide.
Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻).
Materials:
-
Griess Reagent:
-
Solution A: Sulfanilamide in 5% phosphoric acid.
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: These solutions are often combined immediately before use.
-
-
Nitrate Reductase (if measuring total NOx).
-
NADPH (co-factor for nitrate reductase).
-
Sodium nitrite (for standard curve).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Preparation of NO Donor Solution: Prepare a stock solution of the NO donor in a suitable solvent (e.g., 10 mM NaOH for NONOates to maintain stability).
-
Initiation of NO Release: Dilute the NO donor stock solution to the desired final concentration in pre-warmed PBS (37°C, pH 7.4) to initiate spontaneous decomposition.
-
Sample Collection: At various time points, collect aliquots of the NO donor solution.
-
Griess Reaction: a. To 50 µL of each sample and nitrite standard in a 96-well plate, add 50 µL of Solution A (sulfanilamide). b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Solution B (NED) to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes of adding the final reagent.[10]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated with sodium nitrite.
Protocol 2: Real-Time Measurement of Nitric Oxide Release using an Amperometric NO-Selective Electrode
Amperometric sensors allow for the direct, real-time measurement of NO release from donor compounds.
Materials:
-
NO-selective electrode and free radical analyzer.
-
Calibration solutions of a stable NO donor (e.g., S-nitroso-N-acetylpenicillamine, SNAP) of known concentrations.
-
Reaction vessel maintained at 37°C.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Stir plate.
Procedure:
-
Electrode Calibration: a. Calibrate the NO-selective electrode according to the manufacturer's instructions using solutions of known NO concentration. This is typically achieved by the decomposition of a known amount of an NO donor like SNAP in a copper(I) solution.
-
Experimental Setup: a. Place pre-warmed PBS (37°C, pH 7.4) in the reaction vessel with a stir bar. b. Immerse the calibrated NO-selective electrode into the buffer and allow the baseline reading to stabilize.
-
Initiation of NO Release: a. Add a known concentration of the NO donor to the reaction vessel to initiate NO release.
-
Data Acquisition: a. Record the current generated by the oxidation of NO at the electrode surface in real-time. The current is directly proportional to the concentration of NO.
-
Data Analysis: a. Convert the measured current to NO concentration using the calibration curve. b. Plot NO concentration over time to obtain the release profile, from which the half-life and maximum flux can be determined.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Nitric Oxide Signaling Pathway
The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).
Caption: Canonical nitric oxide signaling pathway.
Experimental Workflow for Comparing NO Donors
A generalized workflow for the comparative analysis of fast and slow-releasing NO donors is depicted below.
Caption: Workflow for comparing NO donor release.
Logical Relationship: Donor Type and Release Profile
The fundamental distinction between fast and slow NO donors lies in their inherent chemical stability and the resulting rate of NO liberation.
Caption: Donor type determines release profile.
Conclusion
The choice between fast and slow-releasing nitric oxide donors is a critical decision in experimental design. Fast-releasing donors are ideal for studying acute responses to NO, such as rapid vasodilation, while slow-releasing donors are better suited for investigating the effects of sustained NO exposure, as seen in chronic inflammation or long-term therapeutic interventions. By carefully considering the kinetic data and employing rigorous experimental protocols for NO quantification, researchers can harness the full potential of these powerful pharmacological tools to advance our understanding of nitric oxide's role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. NONOate - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of nitric oxide release from nitrovasodilators in aqueous solution: reaction of the nitroprusside ion ([Fe(CN)5NO]2-) with L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on kinetics of nitric oxide released from sodium nitroprusside [journal11.magtechjournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense [bio-protocol.org]
A Researcher's Guide to Validating the Purity of Synthesized NONOates
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized diazeniumdiolates (NONOates) is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of common analytical techniques for validating NONOate purity, complete with experimental protocols and supporting data to aid in method selection and implementation.
Introduction to NONOates and Purity Validation
Methods for Purity Validation
Several analytical methods are employed to assess the purity of synthesized NONOates. The most common techniques include UV-Visible (UV-Vis) Spectroscopy, the Griess Assay, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and provides different types of information regarding the sample's integrity.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for confirming the presence and concentration of a NONOate. The iconic [N(O)NO]⁻ chromophore common to all NONOates exhibits a characteristic strong absorbance in the UV region, typically between 250 and 260 nm. By measuring the absorbance at the specific λmax of the NONOate, its concentration can be determined using the Beer-Lambert law. While this method is excellent for quick checks and concentration measurements, it is an indirect measure of purity, as any impurity that absorbs at the same wavelength will interfere with the measurement.
Griess Assay
The Griess assay is a colorimetric method that quantifies nitrite (NO₂⁻), a stable and measurable end-product of NO in aqueous solutions. This assay is particularly useful for confirming the NO-donating capability of the synthesized NONOate and for studying its release kinetics. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant pink-colored azo dye. The intensity of the color, measured spectrophotometrically at around 540 nm, is directly proportional to the nitrite concentration. The detection limit for this method is in the range of 0.02 to 2 μM[1].
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique that separates, identifies, and quantifies each component in a mixture. For NONOate analysis, reversed-phase HPLC is typically employed, which separates compounds based on their hydrophobicity. This method is considered the gold standard for purity assessment as it can separate the parent NONOate from its impurities and degradation products, providing a detailed purity profile and allowing for the quantification of each species. When coupled with a diode array detector (DAD), it can also provide spectral information for each separated peak, aiding in peak identification and purity assessment[2].
Comparison of Purity Validation Methods
| Feature | UV-Visible Spectroscopy | Griess Assay | HPLC |
| Principle | Measures the absorbance of the NONOate chromophore. | Colorimetric quantification of nitrite, a byproduct of NO release. | Separation of compounds based on their physicochemical properties. |
| Information Provided | Concentration of the NONOate. | Indirect measure of NO release and NONOate decomposition. | Purity profile, number and quantity of impurities. |
| Advantages | Rapid, simple, and non-destructive. | High sensitivity for nitrite detection. | High resolution, specificity, and accurate quantification of purity. |
| Limitations | Susceptible to interference from UV-absorbing impurities; indirect purity assessment. | Indirect measurement of NONOate; can be affected by interfering substances in the sample matrix. | Requires more complex instrumentation and method development; can be more time-consuming. |
| Primary Use | Routine concentration determination and confirmation of synthesis. | Functional validation of NO release and kinetic studies. | Definitive purity assessment and quality control. |
Experimental Protocols
Protocol for Purity Determination by UV-Visible Spectroscopy
Materials and Reagents:
-
Synthesized NONOate
-
Appropriate buffer (e.g., 0.01 M NaOH for stabilizing the NONOate)
-
UV-transparent cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of the synthesized NONOate in the chosen buffer at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standards with concentrations that will fall within the linear range of the spectrophotometer.
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to determine the absorbance maximum (λmax) of the NONOate.
-
Blank the spectrophotometer using the same buffer used to dissolve the NONOate.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a solution of the unknown NONOate sample in the same buffer and measure its absorbance at the λmax.
-
Determine the concentration of the unknown sample using the calibration curve. The purity can be estimated by comparing the expected concentration based on the weighed mass with the concentration determined spectroscopically.
Protocol for Nitrite Quantification using the Griess Assay
Materials and Reagents:
-
NONOate sample
-
Griess Reagent:
-
Sodium nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Allow the NONOate to decompose in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specified period to generate nitrite.
-
-
Griess Reaction:
-
Measurement:
-
Transfer an aliquot of each reaction mixture to a 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Protocol for Purity Assessment by HPLC
Materials and Reagents:
-
NONOate sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phases. A common mobile phase system for NONOates is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the NONOate sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used, for example, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute more hydrophobic compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of the NONOate (e.g., 252 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The purity of the NONOate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizing Key Processes
To better understand the context of NONOate purity and function, the following diagrams illustrate the nitric oxide signaling pathway, a typical workflow for purity validation, and a comparison of the analytical methods.
Caption: Nitric oxide signaling pathway.
Caption: Workflow for NONOate purity validation.
Caption: Comparison of validation methods.
Conclusion and Recommendations
The validation of synthesized NONOate purity is a non-negotiable step for ensuring the integrity of research findings. While UV-Vis spectroscopy and the Griess assay serve as valuable and rapid tools for initial characterization and functional confirmation, HPLC remains the definitive method for accurate purity assessment. A multi-faceted approach, employing a combination of these techniques, is highly recommended for a comprehensive quality control strategy. For routine synthesis, a quick UV-Vis scan can confirm the presence of the NONOate, followed by HPLC analysis to determine the precise purity. The Griess assay should be utilized to confirm the NO-donating functionality, especially for novel NONOate structures. By employing these methods, researchers can be confident in the quality of their synthesized NONOates and the validity of their experimental outcomes.
References
Safety Operating Guide
Proper Disposal of [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium (CAS: 146724-82-5)
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium, also known as NOC-5, a nitric oxide donor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium. The following table summarizes key safety information derived from available SDSs.
| Parameter | Information | Source |
| CAS Number | 146724-82-5 | PubChem |
| Molecular Formula | C6H16N4O2 | PubChem |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Cayman Chemical SDS[1] |
| Personal Protective Equipment (PPE) | Protective gloves, safety glasses, suitable protective clothing, and in case of insufficient ventilation, suitable respiratory equipment. | Dojindo SDS[2] |
| Incompatible Materials | Strong oxidizing agents. | Santa Cruz Biotechnology SDS[3] |
| Storage Conditions | Store in a freezer (-20°C), keep tightly closed, and protect from light. | Dojindo SDS[2] |
Disposal Workflow
The proper disposal of [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium must follow a structured process to ensure compliance with all relevant regulations. The following diagram illustrates the decision-making and operational workflow for the disposal of this chemical.
References
Essential Safety and Logistical Information for Handling [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium
This document provides essential safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Due to the presence of amine groups, this compound is likely to be corrosive and irritating to the skin, eyes, and respiratory tract. A comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin contact, which may cause burns or irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If vapors are likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare a designated workspace within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Have a chemical spill kit readily available.
2. Handling:
-
Don all required personal protective equipment.
-
Carefully weigh and transfer the chemical within the fume hood to minimize exposure.
-
Avoid creating dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Avoid contact with incompatible materials such as strong oxidizing agents and acids, which can lead to vigorous reactions.
3. Spill Management:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or flammable, eliminate all ignition sources.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill without appropriate training and equipment.
-
Disposal Plan
All waste containing [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium must be treated as hazardous waste.
-
Waste Collection:
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Disposal:
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
